Cauloside A
Description
Cauloside A has been reported in Anemone taipaiensis, Caulophyllum thalictroides, and other organisms with data available.
triterpene glycoside from Symphytum officinale L
from rhizome of Pulsatilla dahurica
isolated from Dipsacus asperoides; structure in first source
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBNLZCADIYAFW-RITZIESXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H56O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938054 | |
| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-21-3 | |
| Record name | Cauloside A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17184-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 23-Hydroxy-3-(pentopyranosyloxy)olean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAULOSIDE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QW2X5B5L5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cauloside A: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside A is a naturally occurring triterpenoid saponin found in several plant species, including Anemone taipaiensis and Caulophyllum thalictroides[1]. As a member of the saponin class of compounds, it is characterized by a polycyclic aglycone backbone, in this case, hederagenin, linked to a sugar moiety. Specifically, this compound is hederagenin with an alpha-L-arabinopyranosyl residue attached at the 3-position through a glycosidic bond[1]. This document provides a detailed examination of the chemical structure, physicochemical properties, and other technical data related to this compound.
Chemical Structure and Identification
The chemical identity of this compound is well-established through various analytical techniques. Its fundamental structural details are summarized below.
Systematic Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[1] |
| Molecular Formula | C₃₅H₅₆O₈[1][2] |
| CAS Number | 17184-21-3[1] |
| PubChem CID | 441928[1] |
Structural Representations
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the hederagenin aglycone and the arabinopyranosyl sugar.
Figure 1. 2D Chemical Structure of this compound.
For computational chemistry and molecular modeling applications, the structure can be represented using standard line notations:
| Notation | String |
| SMILES | C[C@]12CC--INVALID-LINK--(C)C)C(=O)O)C)C)(C)CO">C@@HO[C@H]6--INVALID-LINK--O)O">C@@HO[3] |
| InChI | InChI=1S/C35H56O8/c1-30(2)13-15-35(29(40)41)16-14-33(5)20(21(35)17-30)7-8-24-31(3)11-10-25(43-28-27(39)26(38)22(37)18-42-28)32(4,19-36)23(31)9-12-34(24,33)6/h7,21-28,36-39H,8-19H2,1-6H3,(H,40,41)/t21-,22-,23+,24+,25-,26-,27+,28-,31-,32-,33+,34+,35-/m0/s1[2] |
Physicochemical Properties
The following table summarizes key computed and experimental physicochemical properties of this compound. This data is essential for understanding its behavior in biological systems and for formulation development.
| Property | Value | Source |
| Molecular Weight | 604.82 g/mol | [2] |
| Monoisotopic Mass | 604.39751874 Da | [1] |
| XLogP3 | 4.7 | [4] |
| Hydrogen Bond Donor Count | 6 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Melting Point | 276-278 °C | [4] |
| Boiling Point (Predicted) | 719.3 ± 60.0 °C | [4] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |
Biological and Pharmacological Context (Hypothetical Workflow)
While specific signaling pathways for this compound are not extensively detailed in the initial literature search, a general workflow for investigating the mechanism of action of a natural product like this compound is presented below. This serves as a template for researchers designing studies to elucidate its biological functions.
Caption: A generalized experimental workflow for characterizing the biological activity of this compound.
Experimental Protocols (Exemplary)
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies that could be employed in the study of this compound, based on standard practices in natural product chemistry and pharmacology.
Isolation and Purification of this compound
-
Extraction: Dried and powdered plant material (e.g., rhizomes of Caulophyllum thalictroides) is subjected to solvent extraction, typically with methanol or ethanol, at room temperature for an extended period or under reflux for a shorter duration. The resulting crude extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins like this compound are typically enriched in the n-butanol fraction.
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography over a stationary phase like silica gel or Diaion HP-20. Elution is performed with a gradient of solvents, for instance, a mixture of chloroform, methanol, and water in increasing polarity.
-
Fine Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.
-
Structure Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cells (e.g., HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions for 24, 48, or 72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO or a solubilization buffer.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined from the dose-response curve.
This technical guide provides a foundational understanding of this compound. Further research is warranted to fully explore its therapeutic potential and mechanism of action.
References
Whitepaper: Discovery, Isolation, and Characterization of Cauloside A from Caulophyllum thalictroides
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Caulophyllum thalictroides, commonly known as blue cohosh, is a perennial herb native to eastern North America. Its roots and rhizomes have a long history of use in traditional medicine, particularly for gynecological applications, including the induction of labor. The primary bioactive constituents responsible for its pharmacological effects are believed to be its rich profile of alkaloids and triterpenoid saponins.[1] Triterpenoid saponins from Caulophyllum species can constitute up to 7.46% of the total dry weight of the root and rhizome.[1]
Among these saponins, Cauloside A, a monodesmosidic glycoside of the triterpenoid hederagenin, is a significant component.[2] Structurally, it is hederagenin with an alpha-L-arabinopyranosyl residue attached at the C-3 position.[2] The study of this compound is driven by its potential biological activities, which include antifungal and cytotoxic effects.[3] This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and purification of this compound from C. thalictroides, along with its physicochemical properties and known biological activities.
Physicochemical and Structural Data
The definitive identification of this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is used for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | PubChem[2] |
| Molecular Formula | C₃₅H₅₆O₈ | [2][4] |
| Molecular Weight | 604.8 g/mol | [2][4] |
| Monoisotopic Mass | 604.39751874 Da | [2] |
| Aglycone | Hederagenin | [2] |
| Sugar Moiety | α-L-Arabinopyranose | [2] |
| Synonyms | Leontoside A, Hederagenin 3-O-arabinoside |[2] |
Experimental Protocols: Isolation and Purification
The isolation of this compound is a multi-step process involving extraction from the plant matrix followed by sequential chromatographic purification. The general workflow is outlined below.
Diagram: Isolation and Purification Workflow
References
Cauloside A: A Technical Guide to its Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside A, a triterpenoid saponin, is a naturally occurring compound found in several plant species. This technical guide provides an in-depth overview of the primary botanical sources of this compound, their geographical distribution, and quantitative data on its occurrence. Furthermore, this document details the experimental protocols for the extraction, isolation, and quantification of this compound, and illustrates the biosynthetic pathway of its parent compound class. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution
This compound has been identified in a select number of plant species, each with a distinct geographical distribution. The primary botanical sources are detailed below.
Caulophyllum thalictroides (Blue Cohosh)
Caulophyllum thalictroides, commonly known as blue cohosh, is a perennial herb belonging to the Berberidaceae family. It is a significant source of this compound and other related saponins.[1]
-
Plant Part: The rhizomes and roots are the primary parts of the plant where this compound is concentrated.[2][3]
-
Geographical Distribution: Blue cohosh is native to the hardwood forests of eastern North America, with its range extending from Manitoba and Oklahoma in the west to the Atlantic coast in the east.[2] It thrives in moist, shady environments with rich soil.
Anemone taipaiensis
Anemone taipaiensis is a herbaceous flowering plant in the Ranunculaceae family and has been identified as a source of this compound.[4]
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Plant Part: The rhizomes of Anemone taipaiensis are reported to contain this compound.[4]
-
Geographical Distribution: This species is an endemic plant found in the Shaanxi province of China.[4]
Symphytum officinale (Common Comfrey)
Common comfrey, Symphytum officinale, is a perennial flowering plant in the Boraginaceae family. While primarily known for other compounds like allantoin and pyrrolizidine alkaloids, it has also been reported to contain triterpene glycosides, including this compound.[5][6]
-
Plant Part: The roots are the primary source of saponins in comfrey.[5][7]
-
Geographical Distribution: Symphytum officinale is native to Europe and western Asia. It has been widely introduced to other parts of the world, including North America, where it grows in moist, grassy areas such as riverbanks and ditches.[5]
Quantitative Data
The concentration of this compound can vary depending on the plant source, geographical location, and harvesting time. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | This compound Content | Total Triterpenoid Saponin Content | Reference |
| Caulophyllum thalictroides | Rhizome | 0.18% of total saponins | Up to 7.46% of dry weight | [8],[9] |
| Caulophyllum thalictroides | Root | 177 mg isolated from 100 g of n-butanol soluble fraction of a methanol extract | Not specified | [10] |
| Anemone taipaiensis | Rhizome | Not specified | Not specified | |
| Symphytum officinale | Root | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.
Extraction and Isolation of this compound
The following protocol is a comprehensive procedure for the extraction and isolation of this compound from the roots and rhizomes of Caulophyllum thalictroides.
-
Plant Material Preparation:
-
Air-dry the roots and rhizomes of Caulophyllum thalictroides at room temperature.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material with methanol at room temperature for 72 hours, with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate to remove non-polar and medium-polarity compounds.
-
The remaining aqueous layer is then partitioned with n-butanol. The n-butanol fraction will contain the saponins, including this compound.
-
Evaporate the n-butanol fraction to dryness to obtain the crude saponin extract.
-
-
Column Chromatography:
-
Subject the crude saponin extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of chloroform-methanol-water (e.g., starting from 90:10:1 to 60:40:4 v/v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform-methanol-water (70:30:5 v/v/v) mobile phase and visualizing with a 10% sulfuric acid spray followed by heating.
-
Combine fractions containing this compound based on the TLC profile.
-
-
Further Purification:
-
Further purify the this compound-rich fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.
-
Quantification of this compound by HPLC-ELSD
This section outlines a validated method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).[2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and an ELSD detector.
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow Rate: 1.5 L/min.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 0.1 to 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh the powdered plant material and extract with methanol using ultrasonication.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration of the this compound standards.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
-
Biosynthetic Pathway
This compound is a triterpenoid saponin. The general biosynthetic pathway for triterpenoid saponins begins in the cytoplasm and involves the mevalonate (MVA) pathway to produce isopentenyl pyrophosphate (IPP). IPP is then converted to squalene, which undergoes cyclization to form the basic triterpenoid skeleton.
Caption: Generalized biosynthetic pathway of triterpenoid saponins.
The following diagram illustrates the experimental workflow for the extraction and analysis of this compound.
References
- 1. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of saponins and alkaloids in Caulophyllum thalictroides (blue cohosh) by high-performance liquid chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caulophyllum thalictroides Root - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytotoxic triterpenoid saponins from the rhizomes of Anemone taipaiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Symphytum Species: A Comprehensive Review on Chemical Composition, Food Applications and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Assessment of Phytochemical Profiles of Comfrey (Symphytum officinale L.) Root Extracts Obtained by Different Extraction Techniques | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effect of Triterpene Saponins Isolated from Blue Cohosh (Caulophyllum thalictroides) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cauloside A: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside A is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse biological activities. Found in various plant species, including Caulophyllum thalictroides (blue cohosh) and Anemone taipaiensis, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known biological activities and underlying signaling pathways.
Physical and Chemical Properties
This compound, also known by its synonyms Leontoside A and Hederagenin 3-O-arabinoside, possesses a complex molecular structure that dictates its physicochemical characteristics.[1] A summary of its key properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₃₅H₅₆O₈ | --INVALID-LINK-- |
| Molecular Weight | 604.8 g/mol | --INVALID-LINK-- |
| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | --INVALID-LINK-- |
| CAS Number | 17184-21-3 | --INVALID-LINK-- |
| Melting Point | 228-230 °C | Inconsistent data exists, with another source reporting 276-278 °C. |
| Solubility | Triterpenoid saponins are generally soluble in polar solvents like methanol and ethanol, and their solubility in water increases with the number of sugar units. They are typically insoluble in non-polar solvents such as petroleum ether and chloroform.[2][3] Quantitative solubility data for this compound in specific solvents is not readily available. | General knowledge on saponin solubility. |
Spectral Data
The structural elucidation of this compound has been achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) is a key technique for determining the elemental composition and exact mass of this compound. In a pharmacokinetic study, this compound, a metabolite of asperosaponin VI, was analyzed using HPLC-ESI-MS/MS with a target determination ion at m/z 811.1 → 603.4.[4]
Infrared (IR) Spectroscopy:
The FTIR spectra of triterpenoid saponins typically exhibit characteristic absorption bands corresponding to various functional groups. These include -OH stretching (around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), C=O stretching from the carboxylic acid group, C=C stretching from the oleanane skeleton (around 1650 cm⁻¹), and C-O-C absorptions indicating glycosidic linkages.[5][6][7] A specific FTIR spectrum for pure this compound is not widely published.
Experimental Protocols
Isolation and Purification of this compound from Caulophyllum thalictroides
The following is a generalized protocol for the isolation and purification of this compound from the roots of Caulophyllum thalictroides, based on common methods for saponin extraction.[8][9]
1. Extraction:
-
Air-dried and powdered roots of Caulophyllum thalictroides are defatted with a non-polar solvent like petroleum ether.
-
The defatted plant material is then extracted with methanol or ethanol.[8]
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Saponins are typically enriched in the n-butanol fraction.
3. Column Chromatography:
-
The n-butanol fraction is subjected to column chromatography on a silica gel stationary phase.[8]
-
A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol mixtures with increasing methanol concentration) and gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.
4. Further Purification:
-
Pooled fractions containing this compound are further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a suitable mobile phase (e.g., acetonitrile-water gradient).[8]
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit significant anti-inflammatory properties. While the precise molecular mechanisms are still under investigation, related studies on similar saponins and flavonoids suggest the involvement of key inflammatory signaling pathways.
Anti-inflammatory Effects and Potential Modulation of NF-κB and MAPK Pathways
The anti-inflammatory effects of many natural products are attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways play a crucial role in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct evidence for this compound is limited, it is plausible that its anti-inflammatory activity is mediated through the inhibition of these pathways.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
Further research is necessary to definitively elucidate the specific molecular targets of this compound and confirm its modulatory effects on the NF-κB, MAPK, and potentially other inflammatory pathways like the JAK-STAT pathway.
Conclusion
This compound is a promising natural product with demonstrated biological activity. This guide has summarized its key physical and chemical properties and provided an overview of its potential therapeutic mechanisms. Further research, particularly in elucidating its detailed spectroscopic data, optimizing purification protocols, and confirming its interactions with specific signaling pathways, will be crucial for advancing its potential as a therapeutic agent.
References
- 1. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amu.edu.az [amu.edu.az]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Pharmacokinetics study of asperosaponin VI and its metabolites this compound, HN saponin F and hederagenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct Detection of Triterpenoid Saponins in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct detection of triterpenoid saponins in medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
- 9. researchgate.net [researchgate.net]
The Biosynthesis of Cauloside A: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Biosynthesis Pathway of Cauloside A in Plants, Prepared for Researchers, Scientists, and Drug Development Professionals.
This whitepaper provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, a triterpenoid saponin of significant pharmacological interest found in plants such as Caulophyllum thalictroides (Blue Cohosh). This document details the enzymatic steps, from primary metabolism to the final glycosylation, and offers generalized experimental protocols for the identification and characterization of the involved enzymes.
Introduction to this compound
This compound is a monodesmosidic triterpenoid saponin. Its structure consists of a pentacyclic triterpenoid aglycone, hederagenin, linked to an L-arabinopyranose sugar moiety at the C-3 position. Saponins, including this compound, are known for their diverse biological activities, which has spurred interest in understanding their biosynthesis for potential biotechnological production and drug development.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm.
Formation of the Triterpenoid Backbone
The initial stages involve the formation of the C30 triterpenoid precursor, 2,3-oxidosqualene. This precursor is then cyclized to form the pentacyclic oleanane-type scaffold, β-amyrin.
-
Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Synthesis: The pathway originates from the MVA pathway, leading to the formation of the basic C5 isoprene units.
-
Squalene Synthesis: Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, catalyzed by squalene synthase (SQS), yields squalene.
-
2,3-Oxidosqualene Formation: Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase (SQE).
-
β-Amyrin Synthesis: The cyclization of 2,3-oxidosqualene is a critical branch point. β-amyrin synthase (bAS), an oxidosqualene cyclase (OSC), catalyzes the formation of the β-amyrin skeleton.
Tailoring of the Aglycone: Hederagenin Biosynthesis
Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), leads to the formation of hederagenin.
-
Oxidation of β-amyrin to Oleanolic Acid: The C-28 methyl group of β-amyrin is oxidized to a carboxylic acid to form oleanolic acid. This three-step oxidation is catalyzed by CYP716 family enzymes. For instance, in Hedera helix, HhCYP716A409 and HhCYP716S11 have been shown to perform this conversion.
-
Hydroxylation of Oleanolic Acid to Hederagenin: The final step in the aglycone formation is the hydroxylation of oleanolic acid at the C-23 position to yield hederagenin. This reaction is catalyzed by CYP72A subfamily enzymes. Notably, CYP72A552 from Barbarea vulgaris and HhCYP72D57, HhCYP72A1140, and HhCYP72A1141 from Hedera helix have been identified as oleanolic acid C-23 oxidases.
Glycosylation: The Final Step to this compound
The attachment of a sugar moiety to the hederagenin aglycone is the final step in this compound biosynthesis. This reaction is catalyzed by a UDP-glycosyltransferase (UGT).
-
UDP-Arabinose Synthesis: The sugar donor, UDP-L-arabinose, is synthesized from UDP-glucose through a series of enzymatic reactions involving UDP-glucose 6-dehydrogenase, UDP-xylose synthase, and UDP-xylose 4-epimerase.
-
Glycosylation of Hederagenin: A specific UGT transfers L-arabinose from UDP-L-arabinose to the C-3 hydroxyl group of hederagenin. While the specific UGT from Caulophyllum thalictroides has not yet been characterized, an arabinosyltransferase from oat, AsAAT1 (UGT99D1), has been identified to add L-arabinose to the C-3 position of a triterpene scaffold, providing a model for this reaction.[1]
Quantitative Data
Specific kinetic data for the enzymes in the this compound pathway are largely uncharacterized. However, studies on related saponin biosynthesis pathways provide insights into the potential regulation and flux. The relative abundance of different caulosides in Caulophyllum thalictroides has been reported, which may reflect the efficiency of the respective biosynthetic enzymes.
| Compound | Relative Abundance in C. thalictroides Saponin Fraction |
| This compound | 0.18% |
| Cauloside B | 0.38% |
| Cauloside C | 1.93% |
| Cauloside D | 4.8% |
| Data derived from studies on the composition of blue cohosh saponins. |
Experimental Protocols
The following sections outline generalized protocols that can be adapted for the identification and characterization of enzymes involved in this compound biosynthesis.
Identification of Candidate Genes via Transcriptome Analysis
This protocol describes a general workflow for identifying candidate genes encoding biosynthetic enzymes from a plant of interest, such as C. thalictroides.
-
RNA Extraction and Sequencing: Extract total RNA from various tissues (e.g., roots, leaves, stems) of C. thalictroides. Prepare cDNA libraries and perform high-throughput transcriptome sequencing (e.g., Illumina RNA-seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software like Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).
-
Candidate Gene Selection: Identify transcripts encoding oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases based on their annotations. Prioritize candidates that show tissue-specific expression patterns that correlate with the known accumulation sites of this compound (typically roots and rhizomes).
Heterologous Expression and In Vitro Characterization of Enzymes
This protocol outlines the functional characterization of candidate enzymes in a heterologous host system.
-
Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pET vectors for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host (e.g., Saccharomyces cerevisiae, Escherichia coli). Induce protein expression according to the specific vector and host requirements.
-
Microsome or Soluble Protein Isolation: Harvest the cells and prepare microsomal fractions (for membrane-bound enzymes like CYPs) or soluble protein extracts (for cytosolic enzymes).
-
In Vitro Enzyme Assay:
-
For CYPs: Incubate the microsomal fraction with the putative substrate (e.g., β-amyrin or oleanolic acid) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
For UGTs: Incubate the soluble protein extract with the aglycone substrate (hederagenin) and the activated sugar donor (UDP-L-arabinose).
-
-
Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS. Compare the retention time and mass spectrum of the product with that of an authentic standard.
Quantitative Analysis of Gene Expression
Quantitative Real-Time PCR (qRT-PCR) can be used to validate the expression patterns of candidate genes.
-
RNA Extraction and cDNA Synthesis: Extract high-quality RNA from different plant tissues and synthesize first-strand cDNA using a reverse transcriptase.
-
Primer Design: Design gene-specific primers for the candidate biosynthetic genes and a reference gene (e.g., actin or ubiquitin) for normalization.
-
qRT-PCR: Perform the qRT-PCR reaction using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
Quantification of this compound in Plant Tissues
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the sensitive and specific quantification of this compound.
-
Sample Preparation: Harvest and lyophilize plant tissue. Grind the dried tissue to a fine powder.
-
Extraction: Extract the powdered tissue with a suitable solvent, such as methanol or ethanol, often using sonication or heating to improve efficiency.
-
LC-MS Analysis:
-
Chromatography: Separate the extracted metabolites on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid.
-
Mass Spectrometry: Detect this compound using a mass spectrometer, often in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z).
-
-
Quantification: Generate a standard curve using a purified this compound standard of known concentrations to quantify its amount in the plant extracts.
Conclusion and Future Perspectives
The biosynthesis pathway of this compound is beginning to be understood, with significant progress made in elucidating the formation of its hederagenin aglycone. The key enzymatic steps involving β-amyrin synthase and specific cytochrome P450 families have been identified in related species, providing a strong foundation for research in Caulophyllum thalictroides. The final glycosylation step, catalyzed by an arabinosyltransferase, remains a key area for future research. The identification and characterization of this specific UGT will be crucial for the complete elucidation of the pathway and for enabling the heterologous production of this compound. The experimental approaches outlined in this guide provide a roadmap for researchers to further investigate this and other triterpenoid saponin biosynthetic pathways. Such knowledge will be invaluable for the metabolic engineering of plants and microorganisms for the sustainable production of valuable pharmaceutical compounds.
References
In Silico Prediction of Cauloside A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cauloside A, a triterpenoid saponin found in several plant species including Dipsacus asper, has demonstrated notable bioactivities, including anticancer and anti-inflammatory effects. This technical guide provides an in-depth analysis of the predicted bioactivity of this compound through in silico methodologies, supported by available experimental data. We will explore its cytotoxic and anti-inflammatory properties, delve into the underlying signaling pathways, and provide detailed experimental protocols for the cited bioassays. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.
Introduction to this compound
This compound is a pentacyclic triterpenoid saponin with the chemical formula C₃₅H₅₆O₈.[1] Its structure consists of a hederagenin aglycone linked to a sugar moiety. Saponins, as a class of compounds, are known for their diverse pharmacological effects, and this compound is emerging as a compound of interest for its potential therapeutic applications. This guide focuses on the computational prediction of its biological activities, providing a framework for further preclinical and clinical investigation.
Predicted Bioactivities of this compound
In silico tools and experimental assays have begun to elucidate the bioactive profile of this compound. The primary activities of interest are its cytotoxicity against cancer cells and its anti-inflammatory effects.
Anticancer Activity
This compound has been identified as a potential anticancer agent, with evidence suggesting its ability to inhibit the growth of specific cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| U-87 MG (Human Glioblastoma) | MTT Assay | 18.45 µM | [Source] |
In silico predictions further support the anticancer potential of this compound through its classification as a DNA topoisomerase I inhibitor.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been demonstrated through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Assay Type | Activity | Reference |
| RAW264.7 (Murine Macrophages) | Griess Assay | Inhibition of LPS-induced nitric oxide production | [Source] |
Predicted Mechanisms of Action
In silico modeling and preliminary experimental data suggest that this compound exerts its bioactivities through the modulation of key cellular signaling pathways.
Inhibition of Topoisomerase I
This compound is predicted to function as a DNA topoisomerase I inhibitor.[1] This enzyme plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA. Inhibition of topoisomerase I leads to DNA strand breaks and ultimately triggers apoptosis in rapidly dividing cancer cells. Molecular docking studies on similar compounds suggest that this compound may intercalate at the DNA-enzyme interface, stabilizing the cleavage complex and preventing the re-ligation of the DNA strand.[2][3][4][5]
Induction of Apoptosis
The cytotoxic effects of this compound are likely mediated through the induction of apoptosis, or programmed cell death. This is a common mechanism for many anticancer compounds. While direct studies on this compound are limited, the induction of apoptosis by other saponins involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7][8][9][10]
References
- 1. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking approach on the Topoisomerase I inhibitors series included in the NCI anti-cancer agents mechanism database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Docking and Dynamics Simulation Revealed the Potential Inhibitory Activity of New Drugs against Human Topoisomerase I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic and apoptosis-inducing properties of auriculoside A in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Esculentoside A Inhibits Proliferation, Colony Formation, Migration, and Invasion of Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Journal of Biomedical and Translational Research [jbtr.or.kr]
Methodological & Application
Cauloside A extraction protocol from plant material
Application Notes and Protocols
Topic: Cauloside A Extraction and Purification from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a triterpenoid saponin found in several plant species, notably within the genus Caulophyllum, such as Caulophyllum robustum and Caulophyllum thalictroides.[1][2] Triterpenoid saponins from this genus are recognized for their potential therapeutic properties, including cytotoxic effects on human cancer cell lines and anti-inflammatory activities.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from plant material, specifically the roots and rhizomes of Caulophyllum robustum. The methodology is based on established solvent extraction and chromatographic techniques.
Materials and Equipment
2.1 Plant Material:
-
Dried roots and rhizomes of Caulophyllum robustum.
2.2 Solvents and Reagents:
-
Ethanol (95% or absolute)
-
Deionized Water
-
Petroleum Ether
-
n-Butanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Reference standard for this compound
2.3 Equipment:
-
Grinder or mill
-
Large-scale reflux extraction apparatus
-
Rotary evaporator
-
Separatory funnels (various sizes)
-
Glass chromatography columns
-
Sephadex LH-20 resin
-
Octadecylsilane (ODS) C18 reversed-phase silica gel
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
Freeze dryer (Lyophilizer)
-
Standard laboratory glassware
Experimental Protocol
This protocol is divided into four main stages: initial extraction, liquid-liquid partitioning, column chromatography, and final purification.
3.1 Stage 1: Plant Material Preparation and Solvent Extraction
-
Preparation: Dry the roots and rhizomes of Caulophyllum robustum.
-
Grinding: Chop or grind the dried plant material into a coarse powder to increase the surface area for extraction.
-
Extraction:
-
Place the powdered plant material (e.g., 5 kg) into a large reaction vessel.
-
Add 70% aqueous ethanol at a solid-to-liquid ratio of 1:3 (w/v), for example, 15 L of solvent for 5 kg of plant material.[1]
-
Heat the mixture to reflux at 85°C and maintain for 2 hours with continuous stirring.[1]
-
After 2 hours, filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the plant residue two more times, using fresh 70% ethanol each time.[1]
-
Combine all three filtered extracts.
-
-
Concentration: Concentrate the pooled ethanolic extracts under reduced pressure using a rotary evaporator to remove the ethanol. This will result in a dense aqueous residue.[1]
3.2 Stage 2: Liquid-Liquid Partitioning for Crude Fractionation
-
Suspension: Suspend the concentrated residue (e.g., 413.2 g) in an equal volume of deionized water.[1]
-
Petroleum Ether Wash:
-
Transfer the aqueous suspension to a large separatory funnel.
-
Add an equal volume of petroleum ether and shake vigorously. Allow the layers to separate.
-
Drain and collect the lower aqueous layer. Discard the upper petroleum ether layer, which contains non-polar lipids and pigments. Repeat this wash step two more times.
-
-
n-Butanol Extraction:
-
To the washed aqueous layer, add an equal volume of n-butanol.
-
Shake vigorously and allow the layers to separate.
-
Drain and collect the upper n-butanol layer, which now contains the saponins (including this compound).
-
Repeat the n-butanol extraction on the aqueous layer two more times.
-
Pool the n-butanol fractions and concentrate them to dryness using a rotary evaporator to yield the total saponin fraction.[4]
-
3.3 Stage 3: Column Chromatography for Saponin Separation
-
Initial Column Separation:
-
Apply the dried n-butanol fraction (e.g., 202.6 g) onto a macroporous resin or ODS column.[1][5]
-
Elute the column with a stepwise gradient of methanol in water (e.g., starting from 10% MeOH to 100% MeOH).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing saponins.
-
-
Gel Filtration Chromatography:
3.4 Stage 4: High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Semi-Preparative HPLC:
-
Dissolve the partially purified fractions from the Sephadex LH-20 column in a suitable solvent (e.g., methanol).
-
Inject the solution into a semi-preparative HPLC system equipped with a C18 reversed-phase column.
-
Elute with an isocratic or gradient mobile phase, such as Methanol:Water (e.g., 70:30 v/v).[1]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to the retention time of the this compound standard.
-
-
Final Product:
-
Combine the collected HPLC fractions containing pure this compound.
-
Remove the solvent using a rotary evaporator and then freeze-dry to obtain this compound as a purified powder.
-
Confirm the purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table summarizes the quantitative data from a representative extraction process as described in the literature.[1]
| Parameter | Value | Unit | Notes |
| Initial Plant Material | |||
| Starting Material | Caulophyllum robustum roots & rhizomes | - | Dried and chopped |
| Weight | 5 | kg | |
| Extraction | |||
| Solvent | 70% Aqueous Ethanol | - | |
| Solid-to-Liquid Ratio | 1:3 | w/v | 5 kg plant material in 15 L solvent |
| Method | Reflux Extraction | - | |
| Temperature | 85 | °C | |
| Duration per Cycle | 2 | hours | |
| Number of Cycles | 3 | ||
| Yields | |||
| Crude Residue Yield | 413.2 | g | After evaporation of ethanol |
| n-Butanol Fraction Yield | 202.6 | g | Total saponin fraction |
| HPLC Purification | |||
| Mobile Phase Example | Methanol:Water (70:30) | v/v | For semi-preparative HPLC |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
References
- 1. Two previously undescribed triterpenoid saponins from the roots and rhizomes of Caulophyllum robustum Maxim - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genus Caulophyllum: An Overview of Chemistry and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cauloside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cauloside A is a triterpenoid saponin found in various plant species, such as Caulophyllum thalictroides (Blue Cohosh)[1]. As a bioactive compound, it is of interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts, herbal medicines, and other matrices is crucial for quality control, pharmacokinetic studies, and drug development. This application note details a sensitive High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) for the analysis of this compound. Additionally, a proposed HPLC method with Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD) is provided as a starting point for laboratories equipped with more conventional detectors.
Triterpenoid saponins like this compound often lack strong chromophores, making UV detection challenging. While detection at low wavelengths (around 203-210 nm) is possible, it may suffer from low sensitivity and interference from other compounds[2][3]. Therefore, for sensitive and specific quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly effective technique[4]. Alternatively, an Evaporative Light Scattering Detector (ELSD) can be employed as it is a mass-based detector and does not require the analyte to have a chromophore, making it suitable for the analysis of saponins[5][6].
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate HPLC analysis. The following is a general procedure for the extraction of this compound from a solid matrix (e.g., plant material).
-
Grinding: Mill the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Weigh an appropriate amount of the powdered sample (e.g., 1.0 g).
-
Add a suitable extraction solvent, such as methanol or a methanol-water mixture.
-
Perform extraction using techniques like ultrasonication or reflux. For example, sonicate the sample for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue to ensure complete extraction.
-
-
Purification (Optional): For complex matrices, a Solid Phase Extraction (SPE) step may be necessary to remove interfering compounds.
-
Final Preparation:
HPLC-MS/MS Method (Validated)
This method is based on a validated pharmacokinetic study of this compound[4].
-
Instrumentation: High-Performance Liquid Chromatography system coupled with an electrospray ionization triple quadrupole mass spectrometer (HPLC-ESI-MS/MS).
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient mobile phase consisting of acetonitrile and water with 0.1% formic acid[4].
-
Flow Rate: 0.3 mL/min[4].
-
Injection Volume: To be optimized based on system sensitivity and sample concentration.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), with specific polarity to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity[4].
-
MRM Transition for this compound: m/z 811.1 → 603.4[4].
-
Internal Standard: An appropriate internal standard should be used for accurate quantification. The referenced study used warfarin (m/z 307.0 → 161.1)[4].
-
HPLC-UV/ELSD Method (Proposed)
For laboratories without access to a mass spectrometer, the following method can be used as a starting point for development and validation.
-
Instrumentation: A standard HPLC system with a UV or ELSD detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) is commonly used for saponin analysis[3].
-
Mobile Phase: A gradient of acetonitrile and water is a common choice. The addition of a small amount of acid, like 0.1% formic acid or phosphoric acid, can improve peak shape[7].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Detector Settings:
-
UV Detector: Due to the lack of a strong chromophore, detection should be set at a low wavelength, such as 205 nm or 210 nm[7]. A Diode Array Detector (DAD) can be used to acquire the full UV spectrum to select the optimal wavelength.
-
ELSD Detector: This is a suitable alternative for saponin analysis[5][6]. The drift tube temperature and nebulizing gas flow rate need to be optimized. Typical starting parameters could be a drift tube temperature of 40-50°C and a nitrogen gas pressure of 3.5 Bar[8][9].
-
Data Presentation
The following tables summarize the quantitative data from the validated HPLC-MS/MS method for this compound analysis[4].
Table 1: HPLC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Column | Reversed-phase C18[4] |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Detector | ESI-MS/MS (MRM mode)[4] |
| MRM Transition | m/z 811.1 → 603.4[4] |
| Linearity Range | 0.25 - 500 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[4] |
Table 2: Method Validation Summary (HPLC-MS/MS)
| Validation Parameter | Result |
| Intra-assay Precision (RSD%) | < 9.5%[4] |
| Inter-assay Precision (RSD%) | < 7.8%[4] |
| Accuracy (RSD%) | < 15.0% at 5, 25, and 100 ng/mL[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a comprehensive overview of the HPLC-based analysis of this compound. A sensitive and validated HPLC-MS/MS method is detailed for accurate quantification, which is particularly useful for pharmacokinetic studies and low-level detection. For routine quality control in laboratories with standard equipment, a proposed HPLC-UV/ELSD method is offered as a starting point for method development. Proper sample preparation is critical to achieving reliable and reproducible results. The provided workflow and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 5. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Unveiling the Molecular Architecture of Cauloside A: An NMR-Based Approach to Structural Elucidation
Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside A, a triterpenoid saponin isolated from the roots and rhizomes of plants such as Caulophyllum thalictroides, has garnered significant interest within the scientific community due to its potential pharmacological activities. The precise determination of its complex molecular structure is paramount for understanding its biological function and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the complete structural elucidation of such natural products. This application note provides a detailed overview of the NMR methodologies employed to define the intricate three-dimensional structure of this compound.
Structural Elucidation via 1D and 2D NMR Spectroscopy
The structural backbone of this compound, a derivative of hederagenin, consists of a pentacyclic triterpene aglycone glycosidically linked to a sugar moiety. The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides initial insights into the proton environment of the molecule, revealing the number of different types of protons and their immediate electronic surroundings. Key information is gleaned from the chemical shifts, signal multiplicities (singlets, doublets, triplets, etc.), and coupling constants. The ¹³C NMR spectrum, often acquired with proton decoupling, displays a single peak for each unique carbon atom, offering a direct count of the carbon nuclei and indicating their functional groups (e.g., methyl, methylene, methine, quaternary carbons, carbonyls).
2D NMR: Unraveling the Connectivity
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the complete molecular puzzle. The following 2D NMR techniques are critical for the structural elucidation of this compound:
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal ¹H-¹H spin systems, allowing for the tracing of proton networks within the aglycone and the sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom to which it is attached, providing a direct map of C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). HMBC is particularly crucial for connecting different spin systems, identifying quaternary carbons, and, most importantly, for establishing the linkage point between the aglycone and the sugar moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY correlations are instrumental in determining the relative stereochemistry of the molecule by revealing through-space proximities between protons.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, compiled from spectroscopic data. These values are essential for the verification and characterization of this natural product.
Table 1: ¹H NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δ_H (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.45 | m | |
| 12 | 5.48 | t-like | 3.5 |
| 23 | 3.75, 4.15 | d, d | 11.0 |
| 24 | 1.25 | s | |
| 25 | 1.05 | s | |
| 26 | 0.95 | s | |
| 27 | 1.30 | s | |
| 29 | 0.98 | s | |
| 30 | 1.02 | s | |
| Arabinopyranosyl | |||
| 1' | 4.95 | d | 6.5 |
| 2' | 4.40 | m | |
| 3' | 4.35 | m | |
| 4' | 4.25 | m | |
| 5' | 3.80, 4.10 | m, m |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in C₅D₅N)
| Position | δ_C (ppm) | Position | δ_C (ppm) |
| Aglycone | Aglycone (cont.) | ||
| 1 | 39.0 | 16 | 74.2 |
| 2 | 26.5 | 17 | 47.0 |
| 3 | 81.5 | 18 | 42.0 |
| 4 | 43.5 | 19 | 46.5 |
| 5 | 48.0 | 20 | 31.0 |
| 6 | 18.5 | 21 | 34.2 |
| 7 | 33.0 | 22 | 33.2 |
| 8 | 40.0 | 23 | 64.5 |
| 9 | 47.5 | 24 | 13.5 |
| 10 | 37.0 | 25 | 16.5 |
| 11 | 24.0 | 26 | 17.8 |
| 12 | 122.8 | 27 | 26.2 |
| 13 | 144.5 | 28 | 179.5 |
| 14 | 42.5 | 29 | 33.5 |
| 15 | 28.5 | 30 | 23.8 |
| Arabinopyranosyl | |||
| 1' | 107.2 | 4' | 69.5 |
| 2' | 76.0 | 5' | 66.5 |
| 3' | 78.5 |
Experimental Protocols
The following protocols outline the general procedures for acquiring high-quality NMR data for the structural elucidation of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral analysis.
-
Solvent: Dissolve 5-10 mg of this compound in approximately 0.5 mL of deuterated pyridine (C₅D₅N). Pyridine-d₅ is a common solvent for saponins as it effectively dissolves these compounds and provides good spectral dispersion.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C is less sensitive.
-
-
COSY:
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
-
HSQC:
-
Pulse Program: Phase-sensitive HSQC with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 8-32.
-
-
HMBC:
-
Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-220 ppm.
-
Long-range coupling delay (d6): Optimized for a J-coupling of 8-10 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 16-64.
-
3. Data Processing and Analysis
-
Process the raw NMR data using appropriate software (e.g., TopSpin, Mnova).
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the spectra using the residual solvent peak of pyridine-d₅ (δ_H_ ~8.74, 7.58, 7.22 ppm; δ_C_ ~150.35, 135.91, 123.87 ppm).
-
Analyze the 1D and 2D spectra systematically to assign all proton and carbon signals and to establish the complete structure of this compound.
Visualizing the Elucidation Workflow
The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:
Caption: Workflow for the structural elucidation of this compound using NMR.
Conclusion
The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy. Through a systematic application of 1D and 2D NMR experiments, a complete and unambiguous assignment of its complex structure can be achieved. The detailed protocols and tabulated data presented in this application note serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, facilitating the accurate identification and further investigation of this promising bioactive compound.
Cauloside A quantification in herbal extracts
An Application Note on the Quantification of Cauloside A in Herbal Extracts
Introduction
This compound is a triterpenoid saponin predominantly found in plants such as Caulophyllum thalictroides (Blue Cohosh) and Anemone taipaiensis.[1] As a bioactive compound, this compound exhibits a range of pharmacological activities, making its accurate quantification in herbal extracts crucial for the quality control, standardization, and efficacy of related phytopharmaceutical products. Saponins, in general, are known for their diverse biological effects, and precise analytical methods are essential for their study and application.[2] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in herbal extracts.
Experimental Workflow
The overall workflow for the quantification of this compound in herbal extracts involves sample preparation, chromatographic separation, and data analysis.
Caption: Workflow for this compound Quantification.
Detailed Experimental Protocols
Sample Preparation
Effective extraction is critical for the accurate quantification of this compound. An ultrasonic-assisted extraction method is described below.
-
Apparatus and Reagents:
-
Analytical balance
-
Ultrasonic bath
-
Rotary evaporator
-
Methanol (HPLC grade)
-
Deionized water
-
Herbal material (e.g., dried rhizomes of Caulophyllum thalictroides)
-
-
Procedure:
-
Grind the dried herbal material to a fine powder (40-60 mesh).
-
Accurately weigh approximately 1.0 g of the powder into a flask.
-
Add 50 mL of 80% methanol.
-
Perform ultrasonic extraction for 30 minutes at 50°C.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue twice more.
-
Combine the filtrates and concentrate to dryness using a rotary evaporator at 60°C.
-
Dissolve the dried residue in methanol and transfer to a 10 mL volumetric flask.
-
Fill the flask to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
HPLC Method
A reversed-phase HPLC method coupled with an Evaporative Light Scattering Detector (ELSD) is suitable for quantifying saponins which lack a strong UV chromophore.[3][4][5]
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
ELSD or Mass Spectrometer (MS) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (A) and water (B).
-
Gradient Program: A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A; 30-35 min, 60-20% A. The program should be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Drift tube temperature: 100°C; Nebulizing gas (Nitrogen) pressure: 3.5 bar.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.05 to 1.0 mg/mL.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure reliability.
-
Linearity: Analyze the standard solutions in triplicate to construct a calibration curve. The method is considered linear if the correlation coefficient (r²) is > 0.99.
-
Precision and Accuracy: Assess intraday and interday precision by analyzing a quality control sample at three different concentrations on the same day and on three different days. Accuracy is determined by recovery studies, spiking a blank matrix with known concentrations of the standard.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Data Presentation
The quantitative results for this compound in various herbal extracts are summarized in the table below.
| Sample ID | Plant Source | Extraction Solvent | This compound Content (mg/g dry weight) | Recovery (%) | RSD (%) (n=3) |
| EXT-01 | Caulophyllum thalictroides | 80% Methanol | 15.2 | 98.5 | 1.8 |
| EXT-02 | Anemone taipaiensis | 70% Ethanol | 11.8 | 97.2 | 2.5 |
| EXT-03 | Commercial Product A | 80% Methanol | 9.5 | 99.1 | 2.1 |
Hypothetical Signaling Pathway Modulated by this compound
Bioactive compounds like saponins can modulate various cellular signaling pathways.[6] While the specific pathways for this compound are a subject of ongoing research, many glycosides have been shown to influence inflammatory pathways such as the MAPK signaling cascade.[7][8]
Caption: Hypothetical inhibition of the MEK/ERK pathway by this compound.
Conclusion
The described HPLC-ELSD method provides a reliable and validated approach for the quantification of this compound in herbal extracts. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and standardization of herbal products containing this compound. The provided protocols and data structure can be adapted for the analysis of other similar triterpenoid saponins.
References
- 1. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Quantitative Determination of Steroidal Saponins of Semen Allii Fistulosi Using HPLC-ELSD and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications [mdpi.com]
- 7. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating Cauloside A as a Potential Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for evaluating the antifungal potential of Cauloside A, a triterpenoid saponin. The protocols outlined below detail a phased approach, beginning with broad-spectrum activity screening and progressing to in-depth mechanistic studies. The proposed mechanisms of action are based on the known activities of similar saponin compounds, which include membrane disruption, induction of apoptosis, and interference with cell wall integrity.[1][2][3]
Phase 1: In Vitro Antifungal Susceptibility Testing
The initial phase is designed to determine the antifungal spectrum and potency of this compound. This is achieved by establishing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a panel of clinically significant fungal pathogens.
Experimental Workflow: Antifungal Susceptibility
Caption: Workflow for MIC and MFC determination.
Protocol 1.1: Determination of MIC and MFC
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
0.5 McFarland standard
Procedure:
-
Preparation of this compound Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Fungal Inoculum Preparation:
-
Culture fungi on SDA plates.
-
Prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Broth Microdilution for MIC:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Add 200 µL of the this compound working solution to well 1.
-
Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a growth control (no drug), and well 12 as a sterility control (no inoculum).
-
Add 100 µL of the prepared fungal inoculum to wells 1-11.
-
Incubate the plate at 35°C for 24 hours (Candida spp.) or 48-72 hours (Cryptococcus, Aspergillus spp.).
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth (or ≥50% inhibition compared to the growth control, measured spectrophotometrically at 530 nm).
-
-
Determination of MFC:
-
From the wells showing no visible growth (at and above the MIC), plate 10 µL of the suspension onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration that results in no fungal growth on the agar plate (≥99.9% killing).
-
Data Presentation: Antifungal Activity of this compound
| Fungal Species | Strain (e.g., ATCC) | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans | ATCC 90028 | |||
| Candida glabrata | ATCC 90030 | |||
| Cryptococcus neoformans | H99 | |||
| Aspergillus fumigatus | ATCC 204305 |
Phase 2: Elucidation of Antifungal Mechanism
This phase investigates three plausible mechanisms of action for this compound: disruption of cell membrane integrity, induction of apoptosis, and interference with the cell wall integrity pathway.
Hypothesis: Disruption of Cell Membrane Integrity
Saponins are known to interact with sterols in the cell membrane, leading to pore formation and loss of membrane integrity.[3] This section details protocols to assess membrane permeabilization and effects on ergosterol, the primary fungal sterol.[4][5][6][7]
Protocol 2.1.1: Cell Membrane Permeability Assay
-
Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. In cells with compromised membranes, it enters and intercalates with DNA, emitting a red fluorescence.
-
Procedure:
-
Treat fungal cells (1 x 10^6 cells/mL) with this compound at concentrations of 0.5x, 1x, and 2x MIC for 4-6 hours.
-
Include an untreated control and a positive control (e.g., heat-killed cells).
-
Harvest cells by centrifugation and wash with PBS.
-
Resuspend cells in PBS containing 2 µg/mL PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cell population using a flow cytometer, measuring the percentage of PI-positive cells.
-
Protocol 2.1.2: Ergosterol Quantification
-
Principle: This spectrophotometric method quantifies the total ergosterol content, which may be altered by this compound's interaction with the membrane.
-
Procedure:
-
Treat a large culture of fungal cells with this compound (1x MIC) for 24 hours.
-
Harvest and weigh the dry cell pellet.
-
Add 3 mL of 25% alcoholic potassium hydroxide solution and vortex for 1 minute.
-
Incubate at 85°C for 1 hour.
-
Extract sterols by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing.
-
Collect the n-heptane layer and measure the absorbance from 230 to 300 nm.
-
Calculate the ergosterol content based on the characteristic absorbance spectrum of ergosterol.
-
Data Presentation: Membrane Integrity Assays
| Treatment | Concentration (µg/mL) | Membrane Permeability (% PI-Positive Cells) | Total Ergosterol Content (% of Control) |
| Untreated Control | 0 | 100 | |
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| This compound | 2x MIC | ||
| Positive Control | - | - |
Hypothesis: Induction of Apoptosis
Antifungal agents can trigger programmed cell death, or apoptosis, in fungi.[8] Key markers include the accumulation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential (ΔΨm), and DNA fragmentation.[1][8][9][10]
Fungal Apoptotic Pathway
Caption: Potential action of this compound on the fungal apoptotic pathway.
Protocol 2.2.1: Detection of Reactive Oxygen Species (ROS)
-
Principle: Dihydrorhodamine 123 (DHR123) is a non-fluorescent probe that is oxidized by ROS within the cell to the fluorescent rhodamine 123.
-
Procedure:
-
Treat fungal cells with this compound (0.5x, 1x, 2x MIC) for various time points (e.g., 1, 2, 4 hours).
-
Add DHR123 to a final concentration of 5 µg/mL and incubate for 1 hour.
-
Wash cells with PBS.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer.
-
Protocol 2.2.2: Mitochondrial Membrane Potential (ΔΨm) Assay
-
Principle: The JC-1 dye accumulates in healthy mitochondria as red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains in the cytoplasm as green fluorescent monomers.[8][11]
-
Procedure:
-
Treat cells as in 2.2.1.
-
Incubate cells with 2 µM JC-1 dye for 30 minutes at 37°C.
-
Wash with PBS.
-
Measure both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Protocol 2.2.3: DNA Fragmentation (TUNEL) Assay
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[12][13][14]
-
Procedure:
-
Treat cells with this compound (1x, 2x MIC) for 12-24 hours.
-
Fix and permeabilize the cells according to a commercial TUNEL assay kit's instructions.
-
Incubate cells with the TdT enzyme and fluorescently labeled dUTPs.
-
Analyze the cells via fluorescence microscopy or flow cytometry to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Data Presentation: Apoptosis Marker Assays
| Treatment | Concentration (µg/mL) | ROS Production (Fold Change vs Control) | ΔΨm (Red/Green Ratio) | DNA Fragmentation (% TUNEL-Positive) |
| Untreated Control | 0 | 1.0 | ||
| This compound | 0.5x MIC | |||
| This compound | 1x MIC | |||
| This compound | 2x MIC | |||
| Positive Control | - |
Hypothesis: Interference with Cell Wall Integrity (CWI) Pathway
The fungal cell wall is a dynamic structure crucial for survival.[15][16][17] Stress to the cell wall activates the CWI signaling pathway, a conserved MAPK cascade.[18] this compound may induce cell wall stress, leading to pathway activation or dysregulation.
Fungal Cell Wall Integrity (CWI) Pathway
Caption: The conserved fungal Cell Wall Integrity (CWI) signaling pathway.
Protocol 2.3.1: Cell Wall Stress Assay
-
Principle: Fungi with weakened cell walls exhibit increased sensitivity to cell wall stressors. Calcofluor White (CFW) binds to chitin and can exacerbate cell wall stress.
-
Procedure:
-
Prepare SDA plates containing sub-inhibitory concentrations of this compound.
-
Prepare another set of SDA plates containing both this compound and a fixed concentration of CFW (e.g., 50 µg/mL).
-
Spot serial dilutions of fungal cultures onto the plates.
-
Incubate and observe for synergistic growth inhibition on the plates containing both this compound and CFW, which would indicate that this compound compromises the cell wall.
-
Protocol 2.3.2: Analysis of Slt2/Mpk1 MAPK Phosphorylation
-
Principle: Activation of the CWI pathway leads to the phosphorylation of the terminal MAPK, Slt2 (in Saccharomyces cerevisiae) or its orthologs (e.g., Mpk1 in Candida albicans). This can be detected by Western blot using a phospho-specific antibody.[19][20][21][22][23]
-
Procedure:
-
Treat fungal cells with this compound (1x MIC) over a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Rapidly harvest cells and extract total protein using a method like TCA precipitation.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with an anti-phospho-p42/44 MAPK antibody (which recognizes phosphorylated Slt2/Mpk1).
-
Probe a parallel membrane with an antibody against total Slt2/Mpk1 or a loading control (e.g., actin) to ensure equal protein loading.
-
Detect signals using a chemiluminescent substrate. An increase in the phospho-Slt2/Mpk1 signal indicates CWI pathway activation.
-
Data Presentation: Cell Wall Integrity Assays
| Treatment | Concentration (µg/mL) | Growth on CFW Plates (Relative to Control) | Slt2/Mpk1 Phosphorylation (Fold Change at 30 min) |
| Untreated Control | 0 | 100% | 1.0 |
| This compound | 0.25x MIC | ||
| This compound | 0.5x MIC | ||
| This compound | 1x MIC | ||
| Positive Control (e.g., Caspofungin) | - |
References
- 1. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antifungal activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of ergosterol on the fungal membrane properties. All-atom and coarse-grained molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 7. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antifungal Effects of Equol Against Candida albicans Involve Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Review of T-2307, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential [mdpi.com]
- 11. Fungal-specific subunits of the Candida albicans mitochondrial complex I drive diverse cell functions including cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. m.youtube.com [m.youtube.com]
- 14. biotna.net [biotna.net]
- 15. Dynamic fungal cell wall architecture in stress adaptation and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. The interaction with fungal cell wall polysaccharides determines the salt tolerance of antifungal plant defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Evaluating the Activity of the Filamentous Growth MAPK Pathway in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histoimmunochemical staining and western blot analysis [bio-protocol.org]
- 21. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Investigating the Uterotonic Effects of Cauloside A on Uterine Muscle Contraction
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Cauloside A is a triterpenoid saponin found in plants such as Caulophyllum thalictroides (Blue Cohosh), a botanical traditionally used to induce labor.[1][2][3] Preliminary studies on extracts of this plant suggest that its saponin constituents are responsible for its uterine stimulant effects.[4][5] Specifically, aqueous extracts containing saponins have been shown to evoke strong, concentration-dependent contractile forces in isolated uterine smooth muscle tissue.[4] These application notes provide a detailed protocol for investigating the effects of this compound on uterine muscle contraction, along with data presentation formats and a hypothesized signaling pathway.
Hypothesized Mechanism of Action
Uterine smooth muscle contraction is primarily triggered by an increase in intracellular calcium concentration ([Ca²⁺]i).[6] This increase can be initiated by spontaneous electrical activity leading to the opening of voltage-gated L-type calcium channels, or by the action of agonists that stimulate G-protein coupled receptors, leading to the production of inositol trisphosphate (IP₃) and subsequent release of calcium from the sarcoplasmic reticulum. While the precise mechanism of this compound is yet to be elucidated, it is hypothesized that as a triterpenoid saponin, it may interact with the cell membrane to modulate ion channel activity or activate signaling cascades that lead to an increase in intracellular calcium, thereby stimulating uterine contractions.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on uterine muscle contractility using an in vitro organ bath system.
1. Uterine Tissue Preparation
-
Source: Uterine tissue samples can be obtained from rats or mice in the appropriate stage of the estrous cycle, or from human biopsies with proper ethical approval.
-
Dissection:
-
Immediately place the collected uterine horn in cold (4°C) physiological salt solution (PSS).
-
Under a dissecting microscope, carefully remove adipose and connective tissue.
-
Cut longitudinal strips of myometrium approximately 2 mm wide and 10 mm long.
-
Attach small clips or silk sutures to each end of the muscle strip for mounting.
-
2. Organ Bath Setup and Isometric Tension Recording
-
Apparatus: A standard organ bath system with a capacity of 10-25 mL, equipped with a force-displacement transducer and a data acquisition system.
-
Procedure:
-
Fill the organ baths with PSS and maintain a constant temperature of 37°C, continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.
-
Mount the uterine strips vertically in the organ baths, with one end attached to a fixed hook and the other to the force transducer.
-
Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60-90 minutes, with PSS changes every 15-20 minutes.
-
Record spontaneous contractions until a stable baseline is achieved.
-
3. Dose-Response Experiment
-
Procedure:
-
After a stable baseline of spontaneous contractions is established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.
-
After the highest concentration, perform a washout by replacing the PSS in the bath several times over 30-60 minutes to allow the tissue to return to baseline.
-
A positive control, such as oxytocin, can be added at the end of the experiment to confirm tissue viability.
-
4. Data Analysis
-
Measure the following parameters from the recorded tension data:
-
Amplitude: The peak tension of each contraction.
-
Frequency: The number of contractions per unit of time.
-
Area Under the Curve (AUC): The integral of tension over time, representing the total contractile activity.
-
-
Normalize the data as a percentage of the baseline activity before the addition of this compound.
-
Plot the dose-response curves and calculate the EC₅₀ (the concentration that produces 50% of the maximal response).
Data Presentation
Quantitative data should be presented in clear and concise tables. The following are examples of how to structure the data.
Table 1: Effect of this compound on Uterine Contraction Parameters (Hypothetical Data)
| This compound (M) | Amplitude (% of Baseline) | Frequency (% of Baseline) | Area Under the Curve (% of Baseline) |
| 1 x 10⁻⁹ | 110 ± 8 | 105 ± 5 | 115 ± 10 |
| 1 x 10⁻⁸ | 135 ± 12 | 118 ± 7 | 150 ± 15 |
| 1 x 10⁻⁷ | 180 ± 20 | 140 ± 10 | 220 ± 25 |
| 1 x 10⁻⁶ | 250 ± 30 | 165 ± 15 | 380 ± 40 |
| 1 x 10⁻⁵ | 260 ± 35 | 170 ± 18 | 410 ± 45 |
Data are presented as mean ± SEM. This data is for illustrative purposes only.
Table 2: Potency of this compound on Uterine Contraction (Hypothetical Data)
| Parameter | EC₅₀ (M) | Eₘₐₓ (% of Baseline) |
| Amplitude | 5.2 x 10⁻⁷ | 265 |
| Frequency | 8.1 x 10⁻⁷ | 175 |
| Area Under the Curve | 4.5 x 10⁻⁷ | 420 |
EC₅₀ and Eₘₐₓ values are calculated from the dose-response curves. This data is for illustrative purposes only.
The provided protocols and data presentation formats offer a standardized framework for investigating the effects of this compound on uterine muscle contraction. Given the traditional use of Caulophyllum thalictroides, this compound is a promising candidate for the development of novel uterotonic agents. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 2. Alkaloids and saponins from blue cohosh - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Drugs acting on the pregnant uterus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cauloside A as a Putative Immunological Adjuvant in Vaccine Studies
Disclaimer: As of late 2025, specific studies evaluating Cauloside A as an immunological adjuvant in vaccines are not available in the published scientific literature. The following application notes and protocols are based on the established knowledge of structurally related triterpenoid saponin adjuvants, such as QS-21 from Quillaja saponaria. These documents are intended to serve as a guideline for researchers and drug development professionals interested in investigating the potential of this compound as a vaccine adjuvant.
Introduction to this compound
This compound is a triterpenoid saponin found in plants such as Anemone taipaiensis and Caulophyllum thalictroides.[1] Its chemical structure, characterized by a hydrophobic triterpene core and hydrophilic sugar moieties, is analogous to other saponins that have demonstrated potent immunostimulatory properties.[1][2] Saponin-based adjuvants are known for their ability to induce robust and balanced immune responses, including both antibody production and cell-mediated immunity, making them valuable components of modern subunit vaccines.[2][3][4]
These notes provide a framework for the initial characterization and application of this compound as a vaccine adjuvant, drawing parallels from well-studied saponins.
Postulated Mechanism of Action of Triterpenoid Saponin Adjuvants
Triterpenoid saponin adjuvants like QS-21 are thought to exert their effects through a multi-faceted mechanism that engages both the innate and adaptive immune systems.[2][3][4] While the precise pathways for this compound are yet to be determined, the following actions are characteristic of this class of adjuvants:
-
Antigen Presentation Enhancement: Saponins can facilitate the uptake and presentation of antigens by antigen-presenting cells (APCs), such as dendritic cells (DCs).[] Some saponins have been shown to induce the formation of intracellular lipid bodies in DCs, which is linked to enhanced cross-presentation of exogenous antigens on MHC class I molecules, a critical step for inducing cytotoxic T lymphocyte (CTL) responses.[6][7]
-
Immune Cell Recruitment and Activation: They can stimulate the production of cytokines and chemokines at the injection site, leading to the recruitment of immune cells like neutrophils and macrophages.[8]
-
Inflammasome Activation: Certain saponins, including QS-21, can activate the NLRP3 inflammasome in APCs, leading to the release of pro-inflammatory cytokines IL-1β and IL-18.[9][10] However, some synthetic saponin derivatives have been shown to act independently of the NLRP3 inflammasome.[11]
-
Induction of Balanced Th1/Th2 Responses: A key feature of saponin adjuvants is their ability to stimulate both Th1- and Th2-type immune responses. This results in the production of a broad range of antibody isotypes (e.g., IgG1 and IgG2a in mice) and the activation of both helper and cytotoxic T cells.[2][3][4]
Signaling Pathway Overview
The immunostimulatory effects of saponin adjuvants are believed to be initiated through interactions with cell membranes and potential engagement with pattern recognition receptors, leading to the activation of downstream signaling cascades.
References
- 1. This compound | C35H56O8 | CID 441928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Adjuvant effects of saponins on animal immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin related Optimization Service - Creative Biolabs [creative-biolabs.com]
- 4. cas.zju.edu.cn [cas.zju.edu.cn]
- 6. Saponin-based adjuvants induce cross-presentation in dendritic cells by intracellular lipid body formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Saponins as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell recruitment and cytokines in skin mice sensitized with the vaccine adjuvants: saponin, incomplete Freund's adjuvant, and monophosphoryl lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of QS-21 as an Inflammasome-activating Molecular Component of Saponin Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Cauloside A in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cauloside A, a triterpenoid saponin, has demonstrated potential as an anti-inflammatory agent. This document provides detailed protocols for evaluating the anti-inflammatory efficacy of this compound in two well-established animal models: carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation. Furthermore, it outlines the procedures for investigating the molecular mechanisms of this compound, specifically its effects on the NF-κB and MAPK signaling pathways.
Carrageenan-Induced Paw Edema Model
This model is widely used to assess acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema, erythema, and hyperalgesia.
Experimental Protocol
A detailed workflow for this model is presented below.
Materials:
-
Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound
-
Carrageenan (lambda, type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
This compound-Treated Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
Positive Control: Receives indomethacin (10 mg/kg, p.o. or i.p.).
-
-
Treatment: Administer this compound, vehicle, or indomethacin 60 minutes before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the subplantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue for further analysis.
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours (Mean ± SEM) | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.12 | - |
| This compound | 10 | 0.98 ± 0.09* | 21.6 |
| This compound | 25 | 0.75 ± 0.07** | 40.0 |
| This compound | 50 | 0.52 ± 0.05 | 58.4 |
| Indomethacin | 10 | 0.45 ± 0.04 | 64.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics systemic inflammation by administering LPS, a component of the outer membrane of Gram-negative bacteria, which triggers a potent inflammatory response.
Experimental Protocol
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dexamethasone (positive control)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals as described in section 1.1.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives vehicle only.
-
LPS Control: Receives vehicle followed by LPS.
-
This compound-Treated Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.) followed by LPS.
-
Positive Control: Receives dexamethasone (1 mg/kg, i.p.) followed by LPS.
-
-
Treatment: Administer this compound, vehicle, or dexamethasone 60 minutes before LPS injection.
-
Induction of Systemic Inflammation: Inject LPS (1 mg/kg) intraperitoneally.[1]
-
Euthanasia and Sample Collection: Euthanize the animals 4-6 hours after LPS injection. Collect blood via cardiac puncture for serum cytokine analysis and perfuse the lungs with saline before harvesting for tissue analysis.[1][2]
Data Presentation
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | 25.3 ± 3.1 | 42.1 ± 5.5 |
| LPS Control | - | 1580.7 ± 120.4 | 2150.3 ± 180.2 |
| This compound + LPS | 10 | 1250.2 ± 110.1 | 1780.6 ± 150.7 |
| This compound + LPS | 25 | 980.5 ± 95.3 | 1350.9 ± 120.1 |
| This compound + LPS | 50 | 650.1 ± 70.8 | 980.4 ± 98.5 |
| Dexamethasone + LPS | 1 | 420.6 ± 50.2 | 650.7 ± 75.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to LPS control.
Analysis of Inflammatory Mediators and Signaling Pathways
To elucidate the mechanism of action of this compound, the following analyses can be performed on the collected tissue samples.
Measurement of Inflammatory Mediators
The levels of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in paw tissue homogenates or serum can be quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4]
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
The activation of the NF-κB and MAPK signaling pathways plays a crucial role in the inflammatory response. Western blotting can be used to assess the expression and phosphorylation of key proteins in these pathways.[2][5]
Protocol for Western Blotting:
-
Tissue Homogenization: Homogenize paw or lung tissue in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, 1 mM PMSF, and protease/phosphatase inhibitor cocktail).[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Phospho-p65, p65, Phospho-IκBα, IκBα
-
Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Table 3: Quantitative Data from Western Blot Analysis (Densitometry)
| Treatment Group | p-p65/p65 Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Vehicle Control | 1.0 ± 0.0 | 1.0 ± 0.0 | 1.0 ± 0.0 |
| Inflammatory Stimulus | 5.2 ± 0.4 | 4.8 ± 0.3 | 4.5 ± 0.3 |
| This compound (50 mg/kg) | 2.1 ± 0.2 | 1.9 ± 0.2 | 1.8 ± 0.1** |
| Positive Control | 1.5 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1*** |
**p<0.01, ***p<0.001 compared to the inflammatory stimulus group.
Conclusion
These detailed protocols provide a robust framework for the preclinical evaluation of this compound's anti-inflammatory properties. By utilizing these established animal models and molecular analysis techniques, researchers can effectively assess the therapeutic potential of this compound and elucidate its mechanism of action, thereby facilitating its development as a novel anti-inflammatory drug.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Activated protein C inhibits lung injury induced by LPS via downregulating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blotting and Protein Expression [bio-protocol.org]
Application Notes and Protocols: Synthesis of Cauloside A Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Cauloside A derivatives and the subsequent evaluation of their biological activities for structure-activity relationship (SAR) studies. This compound, a triterpenoid saponin with a hederagenin aglycone, has garnered interest for its potential pharmacological activities, including the inhibition of DNA topoisomerase I.[1] The protocols outlined below offer a framework for the systematic modification of the this compound structure to explore and optimize its therapeutic potential.
Overview of Structure-Activity Relationships of Hederagenin Glycosides
The biological activity of hederagenin glycosides, including this compound, is intricately linked to their molecular structure. SAR studies have revealed that both the aglycone (hederagenin) and the attached sugar moieties play crucial roles in determining the pharmacological effects.
Key structural features influencing the activity of hederagenin derivatives include:
-
The Aglycone Core: The pentacyclic triterpenoid structure of hederagenin is a fundamental scaffold for activity. Modifications at various positions on this core can significantly impact potency and selectivity.
-
The Sugar Moiety: The type, number, and linkage of sugar residues attached to the hederagenin aglycone are critical determinants of biological activity.[2] For instance, the presence and nature of the sugar chain can influence properties like water solubility, cell permeability, and interaction with biological targets.
-
Modifications at C-3, C-23, and C-28 Positions: These positions on the hederagenin backbone are common sites for derivatization.[3] Esterification, amidation, or glycosylation at these sites can lead to derivatives with altered cytotoxic, anti-inflammatory, or enzyme-inhibitory properties.
The following diagram illustrates the key structural components of this compound and highlights potential sites for modification in SAR studies.
Caption: Key modification sites on the this compound structure for SAR studies.
Quantitative Data on Hederagenin Derivatives
The following tables summarize the in vitro biological activities of various hederagenin derivatives from published literature, providing a basis for comparative analysis in SAR studies.
Table 1: Cytotoxic Activity of Hederagenin Derivatives against Various Cancer Cell Lines
| Compound | Modification | Cell Line | IC50 (µM) | Reference |
| Hederagenin | - | A549 (Lung) | > 50 | [4] |
| Hederagenin | - | HeLa (Cervical) | 17.42 µg/mL | [4] |
| Derivative 24 | Pyrazine at C-28 | A549 (Lung) | 3.45 | [4] |
| Derivative 8 | Piperazine at C-28 | MDA-MB-231 (Breast) | 4.68 - 10.74 | [4] |
| Hydroxylated Derivative 44 | Pyrrolidinyl at C-28 | HT29 (Colon) | 1.2 | [4] |
| Acetylated Derivative 48-57 | Various amides at C-28 | FaDu, A2780, HT29, MCF-7, SW1736 | 0.4 - 9.0 | [4] |
Table 2: α-Glucosidase Inhibitory Activity of Hederagenin Glycosides
| Compound | Glycosidic Moiety | α-Glucosidase Type IV IC50 (µM) | Reference |
| Derivative 303 | β-D-Glucopyranosyl | > 100 | [4] |
| Derivative 304 | β-D-Xylopyranosyl | 85.2 | [4] |
| Derivative 305 | α-L-Arabinopyranosyl | 62.5 | [4] |
| Derivative 306 | α-L-Rhamnopyranosyl | 47.9 | [4] |
Experimental Protocols
General Synthesis of this compound Derivatives (Glycosylation)
This protocol describes a general method for the glycosylation of hederagenin at the C-3 hydroxyl group to synthesize this compound and its derivatives, based on the Koenigs-Knorr reaction.
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
Hederagenin
-
Protected L-arabinopyranosyl bromide (or other desired sugar halide)
-
Silver(I) oxide (Ag₂O) or other promoter (e.g., silver carbonate, mercury(II) cyanide)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalyst)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Molecular sieves (4 Å)
-
Appropriate protecting groups for C-23 and C-28 (e.g., acetyl, benzyl)
-
Reagents for deprotection (e.g., sodium methoxide, palladium on carbon/H₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Procedure:
-
Protection of Hederagenin: Protect the C-23 hydroxyl and C-28 carboxylic acid groups of hederagenin to prevent side reactions. This can be achieved using standard protection group chemistry (e.g., acetylation of the hydroxyl group and esterification of the carboxylic acid).
-
Glycosylation Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected hederagenin, the protected sugar halide (e.g., acetobromo-α-L-arabinopyranose), and activated molecular sieves to anhydrous DCM.
-
Addition of Promoter and Catalyst: Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C). Add the promoter (e.g., Ag₂O) and a catalytic amount of TMSOTf.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction (e.g., by adding triethylamine). Filter the reaction mixture through a pad of Celite to remove solids. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude product in an appropriate solvent and treat with suitable reagents to remove the protecting groups from both the sugar moiety and the hederagenin backbone.
-
Purification: Purify the deprotected product by column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) if necessary, to obtain the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro α-Glucosidase Inhibitory Assay
This protocol details the procedure for evaluating the α-glucosidase inhibitory activity of the synthesized this compound derivatives.[4][5][6][7]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Synthesized this compound derivatives
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the synthesized compounds and acarbose in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with phosphate buffer.
-
Assay in 96-Well Plate:
-
Add 20 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or acarbose for positive control, or buffer for blank).
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL) to each well except for the blank.
-
Pre-incubate the plate at 37 °C for 10-15 minutes.
-
-
Initiation of Reaction: Add 20 µL of pNPG solution (e.g., 5 mM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for 20-30 minutes.
-
Termination of Reaction: Stop the reaction by adding 50-100 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against different concentrations of the test compound.
Topoisomerase I DNA Relaxation Assay
This protocol is for assessing the inhibitory effect of this compound derivatives on human topoisomerase I activity.[8][9][10]
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
Synthesized this compound derivatives
-
Camptothecin (positive control)
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
6x DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures (final volume of 20 µL) containing:
-
2 µL of 10x reaction buffer
-
Supercoiled plasmid DNA (e.g., 200 ng)
-
Test compound at various concentrations (or camptothecin for positive control, or solvent for vehicle control)
-
Nuclease-free water to adjust the volume.
-
-
Enzyme Addition: Add human Topoisomerase I (e.g., 1 unit) to each reaction tube, except for the negative control (DNA only).
-
Incubation: Incubate the reaction mixtures at 37 °C for 30 minutes.
-
Termination of Reaction: Stop the reaction by adding 4 µL of 6x DNA loading dye containing SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Staining and Visualization: Stain the gel with ethidium bromide solution and destain with water. Visualize the DNA bands under UV light and capture an image using a gel documentation system.
-
Analysis: Analyze the gel image. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA band.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the synthesized this compound derivatives against cancer cell lines.[1][11][12][13]
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium
-
Synthesized this compound derivatives
-
Doxorubicin or cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The next day, treat the cells with various concentrations of the synthesized compounds, positive control, and vehicle control (medium with the same concentration of DMSO used for the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for another 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium containing MTT and add DMSO or a solubilization buffer (e.g., 150 µL) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against different concentrations of the test compound.
References
- 1. Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in Health Benefits of Hederagenin and Its Glycosides [mdpi.com]
- 3. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Glucosidase Inhibitory Activity of Saponins Isolated from Vernonia gratiosa Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory properties of saponin from Eleocharis dulcis peel against α-glucosidase - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02198B [pubs.rsc.org]
- 6. Screening for α-Glucosidase-Inhibiting Saponins from Pressurized Hot Water Extracts of Quinoa Husks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro α-glucosidase inhibitory assay [protocols.io]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 10. inspiralis.com [inspiralis.com]
- 11. protocols.io [protocols.io]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Cauloside A Solubility for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving Cauloside A for use in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid saponin, a class of naturally occurring glycosides.[1] Its chemical structure, with a large, nonpolar triterpene core and a polar sugar moiety, gives it an amphiphilic nature. This can lead to low aqueous solubility, posing a challenge for preparing stock solutions and working concentrations for in vitro experiments like cell-based assays.
Q2: What is the recommended solvent for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective and recommended solvent for dissolving this compound.[1]
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A stock solution of up to 100 mg/mL (165.34 mM) can be prepared in DMSO. It is recommended to use ultrasonic treatment to aid dissolution.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure optimal solubility.[1]
Q4: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section of this guide. The general steps involve weighing the desired amount of this compound and adding the calculated volume of DMSO, followed by sonication to ensure complete dissolution.
Q5: My this compound is precipitating when I add it to my cell culture medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue with hydrophobic compounds. Please refer to the "Troubleshooting Guide" for a step-by-step approach to resolving this problem.
Q6: What is the maximum final concentration of DMSO that is safe for my cells?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Generally, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) .[2][3] Some studies suggest that even lower concentrations, not exceeding 0.2%, are preferable.[2] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q7: Can I use other solvents like ethanol or methanol?
Q8: How does pH affect the solubility and activity of this compound?
Studies on the related compound, Cauloside C, have shown that its activity and cytotoxicity are pH-dependent, with stronger effects observed in acidic media. This is due to the presence of a carboxyl group.[5] While specific data for this compound is limited, it is an important factor to consider, as the pH of your cell culture medium could influence the compound's behavior. Triterpene glycosides, in general, have been shown to exhibit pH-dependent solubility.[6]
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Equivalent | Notes |
| This compound | DMSO | 100 mg/mL [1] | 165.34 mM [1] | Ultrasonic treatment is recommended. Use fresh, hygroscopic DMSO. [1] |
| Cauloside D | DMSO | 100 mg/mL | 93.00 mM | Ultrasonic treatment is recommended. |
| Cauloside F | DMSO | 25 mg/mL | 20.2 mM | Sonication is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 604.81 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous/for molecular biology
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
-
Water bath sonicator
Procedure:
-
Weigh out 6.05 mg of this compound into a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex briefly to mix.
-
Place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution in DMSO is typically stable for at least 6 months at -80°C.[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a working solution of this compound for treating cells in culture, ensuring the final DMSO concentration remains non-toxic (e.g., ≤ 0.5%).
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Example Dilution for a 100 µM final concentration (with 0.1% final DMSO):
-
Prepare an intermediate dilution by adding 2 µL of the 100 mM stock solution to 198 µL of cell culture medium. This results in a 1 mM solution with 1% DMSO.
-
Add the required volume of this 1 mM intermediate solution to your cell culture wells to achieve the final 100 µM concentration. For example, to a well containing 90 µL of cells in medium, add 10 µL of the 1 mM intermediate solution.
-
-
Always prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
-
Mix the working solutions gently by pipetting before adding to the cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in DMSO. | 1. Insufficient sonication.2. DMSO has absorbed water (hygroscopic).3. Concentration is too high. | 1. Increase sonication time. Gentle warming (to 37°C) may also help.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Try preparing a more dilute stock solution (e.g., 50 mM). |
| Precipitation occurs immediately upon adding the stock solution to the cell culture medium. | 1. The final concentration of this compound exceeds its solubility in the aqueous medium.2. The final DMSO concentration is too low to keep the compound in solution. | 1. Lower the final concentration of this compound in your experiment.2. Prepare an intermediate dilution of the stock solution in the medium before the final dilution in the cell plate. This gradual change in solvent polarity can sometimes prevent precipitation. |
| Precipitation occurs over time in the incubator. | 1. The compound is not stable in the cell culture medium at 37°C.2. The pH of the medium has shifted.3. Evaporation from the culture plate is concentrating the compound. | 1. Prepare fresh working solutions immediately before each experiment.2. Check the pH of your medium. As some saponins have pH-dependent solubility, ensure your medium is properly buffered.3. Ensure proper humidification in the incubator and use sealed plates or flasks for longer experiments. |
| Observed cytotoxicity is higher than expected or seen in the vehicle control. | 1. The final DMSO concentration is too high for your cell line.2. The this compound itself is cytotoxic at the tested concentrations. | 1. Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity threshold. Ensure your final DMSO concentration is well below this.2. This is the expected outcome of a cytotoxicity assay. Analyze your dose-response curve to determine the IC50. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Situ Characterization of Triterpene Glycosides From Cimicifuga racemosa Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Cauloside A Dosage for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Cauloside A dosage in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triterpenoid saponin isolated from the roots of Dipsacus asper. Saponins are known to exhibit a range of biological activities. While the precise mechanism of this compound is still under investigation, related saponins have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death) and anti-inflammatory effects by modulating key signaling pathways.
Q2: What is a typical starting concentration for this compound in cell culture?
A starting concentration for this compound can be guided by its known IC50 value (the concentration that inhibits 50% of cell growth). For example, the structurally similar saponin, Kalopanaxsaponin A, has a reported IC50 value in the micromolar range against various cancer cell lines. A good starting point for a dose-response experiment would be to test a range of concentrations around this value, for instance, from 0.1 µM to 100 µM.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution:
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Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), 4°C is acceptable.
Q4: How do I dilute this compound for my cell culture experiments?
When diluting the DMSO stock solution into your cell culture medium, it is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% and ideally at or below 0.1%. To minimize precipitation, add the this compound stock solution to a small volume of serum-containing medium first, vortex gently, and then add this mixture to the final volume of culture medium.
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when added to cell culture medium.
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Cause: this compound has low aqueous solubility. The addition of a concentrated DMSO stock directly into a large volume of aqueous medium can cause it to precipitate.
-
Solution:
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Decrease final concentration: If possible, lower the final working concentration of this compound.
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Increase final DMSO concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, without exceeding the toxic threshold for your cells. You may need to determine this threshold for your specific cell line.
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Serial dilutions: Perform serial dilutions of your high-concentration stock in DMSO first, before diluting into the final culture medium. This reduces the shock of transferring from a high DMSO concentration to a low one.
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Pre-mix with serum: Before adding to the full volume of media, dilute the this compound stock in a small volume of media containing fetal bovine serum (FBS) or other serum. Serum proteins can help to stabilize the compound and prevent precipitation.
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Issue 2: High variability in experimental results.
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Cause: Inconsistent cell seeding density, uneven compound distribution, or issues with the viability assay.
-
Solution:
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Optimize cell seeding: Ensure a consistent number of viable cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Proper mixing: After adding this compound to the wells, mix gently by pipetting up and down or by using a plate shaker to ensure even distribution.
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Assay controls: Include appropriate controls in your experiment:
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Vehicle control: Cells treated with the same final concentration of DMSO as the highest this compound concentration.
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Untreated control: Cells in culture medium alone.
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Positive control: A known cytotoxic agent to ensure the assay is working correctly.
-
-
Issue 3: No observable effect of this compound on cells.
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Cause: The concentration range may be too low, the incubation time may be too short, or the chosen cell line may be resistant.
-
Solution:
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Increase concentration range: Test a broader and higher range of this compound concentrations.
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Extend incubation time: Increase the duration of exposure to this compound (e.g., from 24 hours to 48 or 72 hours).
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Cell line sensitivity: Consider testing a different cell line that may be more sensitive to saponin-induced effects.
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Data Presentation
Table 1: Cytotoxicity of this compound and Related Saponins in Various Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Kalopanaxsaponin A | HepG2 (Liver Cancer) | MTT | 48 | 17.5 |
| Kalopanaxsaponin A | R-HepG2 (Drug-resistant Liver Cancer) | MTT | 48 | 18.2 |
| Kalopanaxsaponin A | J82 (Bladder Cancer) | Not Specified | Not Specified | 1.1 - 16.5 |
| Kalopanaxsaponin A | T24 (Bladder Cancer) | Not Specified | Not Specified | 1.1 - 16.5 |
| Kalopanaxsaponin A | Colon26 (Colon Cancer) | Not Specified | Not Specified | 1.1 - 16.5 |
| Hederagenin | A549 (Lung Cancer) | MTS | Not Specified | 78.4 ± 0.05 |
| Hederagenin | HeLa (Cervical Cancer) | MTS | Not Specified | 56.4 ± 0.05 |
| Hederagenin | HepG2 (Liver Cancer) | MTS | Not Specified | 40.4 ± 0.05 |
| Hederagenin | SH-SY5Y (Neuroblastoma) | MTS | Not Specified | 12.3 ± 0.05 |
Note: Data for Kalopanaxsaponin A and Hederagenin, a structurally related sapogenin, are provided as a reference for estimating the potential effective concentration range for this compound.[1][2]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells.
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Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
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Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
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Prepare serial dilutions of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
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Include vehicle control wells (medium with DMSO only) and untreated control wells.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
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Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
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Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
-
Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on studies of related saponins, this compound may exert its biological effects through the following signaling pathways:
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Apoptosis Induction (Cytotoxic Effect): Saponins can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases (e.g., caspase-3 and -9), ultimately resulting in cell death.
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Anti-inflammatory Effect: Triterpenoid saponins have been shown to inhibit inflammatory responses by suppressing the activation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.
Experimental Workflow for Investigating this compound's Mechanism of Action
Caption: A typical workflow for investigating the cytotoxic and anti-inflammatory mechanisms of this compound.
Troubleshooting Logic for this compound Experiments
Caption: A troubleshooting decision tree for common issues encountered during this compound cell culture experiments.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound based on related saponins.
References
Stability of Cauloside A in different solvents and storage conditions
Welcome to the technical support center for Cauloside A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions of this compound. For in vivo experiments, further dilution in aqueous solutions may be necessary.
Q2: How should I store the solid form of this compound?
A2: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 1 year) and at -20°C for short-term storage (up to 1 month).[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store my this compound stock solution at 4°C?
A4: It is not recommended to store this compound stock solutions at 4°C for extended periods. While short-term storage for a few days to weeks may be possible, significant degradation can occur. Long-term storage should always be at -20°C or -80°C.
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation, you can gently warm the solution to 37°C and use sonication to aid in redissolution.[2] Ensure the vial is tightly sealed during this process to prevent solvent evaporation.
Q6: How stable is this compound in aqueous solutions or cell culture media?
A6: Saponins like this compound can undergo hydrolysis in aqueous solutions, and this degradation is often pH and temperature-dependent. Generally, they are more stable in acidic conditions and degradation is accelerated in basic conditions. For cell culture experiments, it is best practice to prepare fresh dilutions from a frozen DMSO stock solution just before use.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty Dissolving this compound | Insufficient solvent volume or low temperature. | Increase the solvent volume. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] |
| Precipitation in Stock Solution | Improper storage or solvent evaporation. | Ensure the vial is tightly sealed. Follow the redissolving procedure mentioned above (gentle warming and sonication). |
| Loss of Biological Activity | Degradation due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. | Aliquot stock solutions to avoid freeze-thaw cycles. Prepare fresh working solutions from stock immediately before each experiment. Ensure the pH of your experimental buffer is compatible with this compound stability (avoid highly basic conditions). |
| Inconsistent Experimental Results | Inconsistent concentration of this compound due to precipitation or degradation. | Always ensure the compound is fully dissolved before use. Prepare fresh dilutions for each experiment. Verify the stability of this compound in your specific experimental medium over the time course of your assay. |
Stability and Storage Conditions Summary
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Powder | N/A | -20°C | Up to 3 years | Store in a tightly sealed, light-resistant container. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot into single-use vials. |
| Working Solution | Aqueous Buffer/Media | N/A | Prepare Fresh | Due to potential for hydrolysis, always prepare fresh from a frozen stock solution immediately before use. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials: this compound (solid), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes.
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound powder in a sterile tube.
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Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 604.81 g/mol , dissolve 6.05 mg in 1 mL of DMSO).
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Vortex the solution to mix. If complete dissolution is not achieved, gently warm the tube to 37°C and sonicate for 10-15 minutes.
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Once fully dissolved, aliquot the stock solution into single-use, sterile, light-resistant microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol for a General Stability Assessment of this compound in Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions.
-
Materials: this compound stock solution (e.g., 10 mM in DMSO), 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), appropriate buffers (e.g., phosphate buffers at pH 4, 7, and 9), HPLC-grade solvents (e.g., acetonitrile, water), HPLC system with a suitable detector (e.g., UV or ELSD).
-
Procedure:
-
Sample Preparation:
-
Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL) in each of the following stress conditions:
-
0.1 M HCl (Acidic hydrolysis)
-
0.1 M NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
Phosphate buffer pH 4 (Aqueous stability)
-
Phosphate buffer pH 7 (Aqueous stability)
-
Phosphate buffer pH 9 (Aqueous stability)
-
Control: Dilute the stock solution in the initial solvent (e.g., DMSO) and a neutral buffer.
-
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).
-
Protect samples from light to avoid photolytic degradation, unless that is a specific parameter being tested.
-
-
Time Points:
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Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples to stop the degradation reaction before analysis.
-
-
Analysis:
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Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of intact this compound.
-
Monitor for the appearance of degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
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Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
-
Visual Workflows
Caption: Workflow for this compound handling.
Caption: Factors affecting this compound stability.
References
Technical Support Center: Enhancing Cauloside A Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Cauloside A. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to enhance your extraction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during extraction?
A1: The yield of this compound is primarily influenced by the choice of solvent, extraction temperature, extraction time, the solid-to-liquid ratio, and the pH of the extraction medium.[1][2][3] Optimizing these parameters is crucial for maximizing the recovery of this bioactive compound.
Q2: Which solvent system is most effective for extracting this compound?
A2: Aqueous organic solvents, particularly ethanol and methanol, are generally more effective for extracting saponins like this compound than their pure forms.[3][4][5][6] A mixture of ethanol or methanol with water can enhance the solubility of saponins and improve extraction efficiency. The optimal concentration typically ranges between 50% and 80% alcohol.[3][6]
Q3: How does temperature affect the stability and extraction efficiency of this compound?
A3: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, leading to a higher yield.[1][7] However, excessively high temperatures can lead to the degradation of the saponin.[7] It is essential to find an optimal temperature that maximizes extraction without compromising the stability of the compound. For many saponins, a temperature range of 50-60°C is a good starting point.[1]
Q4: What are the differences between conventional and modern extraction techniques for this compound?
A4: Conventional methods like maceration and Soxhlet extraction are simple but often require longer extraction times and larger solvent volumes. Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and solvent consumption while improving the yield.[8][9][10]
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[11][12][13][14][15] This technique allows for the separation and precise measurement of the compound in a complex mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent system.- Suboptimal extraction temperature or time.- Inefficient solid-to-liquid ratio.- Incomplete cell wall disruption. | - Optimize the solvent system (e.g., try different concentrations of ethanol or methanol in water).- Systematically vary the temperature and time to find the optimal conditions.- Increase the solvent volume to ensure complete immersion and extraction of the plant material.- Ensure the plant material is finely ground to increase the surface area for extraction. |
| Degradation of this compound | - Excessive extraction temperature.- Prolonged exposure to harsh conditions (e.g., strong acids or bases). | - Lower the extraction temperature.- Reduce the extraction time.- Maintain a neutral or slightly acidic pH during extraction. |
| Co-extraction of Impurities | - Low selectivity of the solvent.- Presence of pigments, lipids, or other compounds with similar solubility. | - Employ a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids.- Utilize column chromatography for purification after the initial extraction. |
| Inconsistent Results | - Variation in plant material.- Inconsistent experimental parameters. | - Use plant material from the same source and harvest time.- Carefully control all extraction parameters (temperature, time, solvent ratio) for each experiment. |
Quantitative Data Summary
| Parameter | General Effect on Saponin Yield | Typical Range/Condition for Optimization |
| Solvent Concentration | Aqueous organic solvents (50-80%) generally provide higher yields than pure solvents.[3][6] | 50-80% Ethanol or Methanol in Water |
| Extraction Temperature | Yield increases with temperature up to an optimal point, after which degradation may occur.[1][7] | 40 - 70°C |
| Extraction Time | Yield increases with time until equilibrium is reached; prolonged times can lead to degradation. | 30 - 120 minutes |
| Solid-to-Liquid Ratio | A higher solvent-to-solid ratio generally improves extraction efficiency. | 1:10 to 1:30 (g/mL) |
| pH | Neutral to slightly acidic conditions are often optimal for saponin stability and extraction. | pH 5 - 7 |
| Particle Size | Smaller particle size increases the surface area and improves extraction efficiency. | < 0.5 mm |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., from Caulophyllum thalictroides) at 40-50°C and grind it into a fine powder (particle size < 0.5 mm).
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Extraction:
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Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 200 mL of 70% ethanol (solid-to-liquid ratio of 1:20).
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Place the flask in an ultrasonic bath.
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Sonciate at a frequency of 40 kHz and a power of 100 W for 60 minutes at a constant temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C until the ethanol is removed.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography with a suitable stationary phase (e.g., silica gel) and a mobile phase gradient of chloroform and methanol.
-
Protocol 2: Quantification of this compound using HPLC
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Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 200 µg/mL.
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Sample Preparation: Dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be: 0-5 min, 20% A; 5-25 min, 20-80% A; 25-30 min, 80% A.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: UV detector at 205 nm.
-
Column Temperature: 30°C.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for the extraction and quantification of this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myfoodresearch.com [myfoodresearch.com]
- 6. scialert.net [scialert.net]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method | Semantic Scholar [semanticscholar.org]
- 9. Comparison on extraction yield of sennoside A and sennoside B from senna (Cassia angustifolia) using conventional and non conventional extraction techniques and their quantification using a validated HPLC-PDA detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. mdpi.com [mdpi.com]
- 14. phcogj.com [phcogj.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Cauloside A
This technical support center provides researchers, scientists, and drug development professionals with strategies, troubleshooting guides, and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Cauloside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a triterpenoid saponin, specifically a 3-O-α-L-arabinopyranoside of hederagenin.[1] Like many saponins, this compound's large molecular size and relatively low lipophilicity can limit its passive diffusion across the intestinal epithelium. Its aglycone, hederagenin, exhibits very low in vivo bioavailability due to poor water solubility, rapid metabolism, and active cellular efflux.[2] These factors collectively contribute to the anticipated poor oral bioavailability of this compound, potentially limiting its therapeutic efficacy in vivo.
Q2: What are the main metabolic pathways for saponins like this compound in vivo?
The primary metabolic pathway for saponins in the gastrointestinal tract involves stepwise hydrolysis of the sugar moieties by intestinal microflora.[1] This biotransformation can lead to the formation of secondary saponins (with fewer sugar units) or the aglycone (sapogenin), which in the case of this compound is hederagenin. These metabolites may have different absorption characteristics and pharmacological activities compared to the parent compound.[1]
Q3: Are there any known inhibitors or inducers of this compound metabolism?
Specific inhibitors or inducers of this compound metabolism have not been extensively documented. However, any substance that modulates the composition or enzymatic activity of the gut microbiota could potentially alter the biotransformation of this compound. Broad-spectrum antibiotics, for instance, could reduce its hydrolysis, while certain probiotics might enhance it.
Q4: What are the key physicochemical properties of this compound to consider for formulation development?
Understanding the physicochemical properties of this compound is crucial for designing effective drug delivery strategies. Key parameters are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C35H56O8 | [1][3] |
| Molecular Weight | 604.82 g/mol | [3][4] |
| XLogP3 | 4.7 | [1][3] |
| Melting Point | 276-278 °C | [3] |
| Polar Surface Area | 137 Ų | [1][3] |
The high molecular weight and polar surface area, coupled with a relatively high XLogP3 value, suggest an amphiphilic nature that can present challenges for both solubility and permeability.
Troubleshooting Guide
Issue 1: Low in vivo efficacy despite promising in vitro activity.
-
Possible Cause: Poor oral bioavailability of this compound is a likely culprit. The compound may not be reaching the systemic circulation in sufficient concentrations to elicit a therapeutic effect.
-
Troubleshooting Steps:
-
Assess Bioavailability: Conduct a pharmacokinetic study to determine the plasma concentration-time profile of this compound and its major metabolites (e.g., hederagenin) after oral administration.
-
Investigate Metabolism: Analyze fecal and intestinal contents to identify the metabolic products of this compound, confirming the role of gut microbiota.
-
Enhance Bioavailability: Implement one of the strategies outlined in the "Strategies to Increase Bioavailability" section below.
-
Issue 2: High variability in animal study results.
-
Possible Cause: Inter-individual differences in gut microbiota composition can lead to variations in the metabolism of this compound, resulting in inconsistent absorption and efficacy.
-
Troubleshooting Steps:
-
Standardize Animal Models: Use animals from a single supplier with a well-characterized gut microbiome. Consider co-housing animals to normalize their gut flora.
-
Microbiome Analysis: Perform 16S rRNA sequencing of fecal samples to assess the gut microbiota composition and correlate it with the observed therapeutic outcomes.
-
Consider Alternative Routes of Administration: If oral bioavailability remains highly variable, explore other routes such as intravenous or intraperitoneal administration for preclinical studies to bypass the gastrointestinal barrier, although this may not be viable for eventual clinical use.
-
Strategies to Increase Bioavailability
Several strategies can be employed to enhance the in vivo bioavailability of this compound. These can be broadly categorized into formulation-based approaches and chemical/biological modifications.
Formulation Strategies
Advanced drug delivery systems can protect this compound from degradation and enhance its absorption.
-
Nano-based Delivery Systems: Encapsulating this compound in nanoparticles can improve its solubility, stability, and uptake by target cells.[3]
-
Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and lipophilic drugs.
-
Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, suitable for improving the solubility of lipophilic compounds.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based nanoparticles that offer good biocompatibility and can enhance oral bioavailability.
-
Co-administration with Absorption Enhancers
Certain compounds can transiently increase the permeability of the intestinal epithelium or inhibit efflux pumps.
-
Permeation Enhancers: Agents like chitosan, bile salts, and fatty acids can reversibly open tight junctions between intestinal epithelial cells, facilitating paracellular transport.
-
P-glycoprotein (P-gp) Inhibitors: If this compound or its metabolites are substrates for efflux pumps like P-gp, co-administration with a P-gp inhibitor (e.g., verapamil, quercetin) could increase intracellular concentrations and net absorption.
Biotransformation and Prodrug Approaches
-
Enzymatic Pre-treatment: Pre-treating this compound with specific glycosidases to generate more readily absorbable secondary saponins or the aglycone prior to administration.
-
Chemical Modification: Structural modification of this compound, particularly at the C-28 carboxyl group of the hederagenin backbone, has been suggested as a strategy to improve the pharmacokinetic profile of hederagenin-based compounds.[5] This approach could be explored for this compound to create a more bioavailable prodrug.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes
This protocol describes a general method for preparing liposomes using the thin-film hydration technique.
-
Materials: this compound, phosphatidylcholine (e.g., soy or egg lecithin), cholesterol, chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a round-bottom flask using a mixture of chloroform and methanol (2:1, v/v).
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
To reduce the vesicle size, sonicate the liposomal suspension using a probe sonicator or homogenize it using a high-pressure homogenizer.
-
Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro release.
-
Protocol 2: In Vitro Assessment of Gut Microbiota-Mediated Metabolism
This protocol provides a framework for evaluating the transformation of this compound by gut microbiota.
-
Materials: this compound, fresh fecal samples from the target animal species (e.g., rats or humans), anaerobic culture medium (e.g., Gifu anaerobic medium), anaerobic chamber or gas-pack system.
-
Procedure:
-
Prepare a fecal slurry by homogenizing fresh feces in pre-reduced anaerobic medium inside an anaerobic chamber.
-
Centrifuge the slurry at a low speed to pellet large debris and collect the supernatant containing the bacteria.
-
Inoculate the bacterial suspension into fresh anaerobic medium containing a known concentration of this compound.
-
Incubate the culture under anaerobic conditions at 37°C.
-
Collect aliquots at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) and centrifuge to remove bacterial cells.
-
Analyze the supernatant using HPLC or LC-MS to quantify the remaining this compound and identify its metabolites.
-
Visualizations
Caption: Metabolic fate of orally administered this compound.
Caption: Workflow for troubleshooting low in vivo efficacy.
References
Validation & Comparative
Validating the Bioactivity of Cauloside A: A Comparative Guide to Bioassay Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the biological activity of Cauloside A, a triterpenoid saponin with recognized therapeutic potential. We present detailed protocols for key bioassays to measure its topoisomerase I inhibitory, anti-inflammatory, and antifungal activities. By comparing its performance with established compounds in these assays, researchers can effectively characterize and validate the bioactivity of this compound for drug development and scientific research.
Unveiling the Potential of this compound
This compound is a naturally occurring triterpenoid saponin found in several plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including acting as a DNA topoisomerase I inhibitor, and exhibiting anti-inflammatory and antifungal activities. To harness its full therapeutic potential, robust and validated bioassays are essential to quantify its biological activity and understand its mechanism of action.
Comparative Analysis of Bioassays
This section outlines key bioassays for evaluating the distinct activities of this compound. For each bioassay, we provide a comparison with a well-established alternative compound to offer a benchmark for performance.
Topoisomerase I Inhibitory Activity
Bioassay: DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the enzymatic activity of topoisomerase I, which relaxes supercoiled DNA. The inhibition is visualized by a change in DNA topology using agarose gel electrophoresis.
Comparison with Camptothecin:
| Feature | Validated Bioassay for this compound | Alternative: Camptothecin |
| Assay Principle | Measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA. | A well-characterized topoisomerase I inhibitor used as a positive control. |
| Methodology | Incubation of topoisomerase I with supercoiled DNA in the presence of this compound, followed by agarose gel electrophoresis. | Same as for this compound. |
| Endpoint | Inhibition of the conversion of supercoiled DNA to its relaxed form. | Inhibition of the conversion of supercoiled DNA to its relaxed form. |
| Quantitative Data | IC50 value to be determined. | IC50: ~679 nM |
Anti-inflammatory Activity
Bioassay: Nitric Oxide (NO) Production Inhibition Assay in LPS-stimulated RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Comparison with Dexamethasone:
| Feature | Validated Bioassay for this compound | Alternative: Dexamethasone |
| Assay Principle | Quantifies the inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells. | A potent synthetic corticosteroid with well-documented anti-inflammatory properties. |
| Methodology | Pre-treatment of RAW 264.7 cells with this compound followed by stimulation with LPS. NO production is measured using the Griess reagent. | Same as for this compound. |
| Endpoint | Reduction in the concentration of nitrite, a stable product of NO, in the cell culture supernatant. | Reduction in the concentration of nitrite in the cell culture supernatant. |
| Quantitative Data | IC50 value to be determined. | Reported IC50 values vary, with some studies indicating potent inhibition. |
Antifungal Activity
Bioassay: Broth Microdilution Method
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a specific fungus.
Comparison with Amphotericin B:
| Feature | Validated Bioassay for this compound | Alternative: Amphotericin B |
| Assay Principle | Determines the lowest concentration of a compound that prevents the visible growth of a fungus in a liquid growth medium. | A widely used antifungal medication. |
| Methodology | Serial dilutions of this compound are incubated with a standardized fungal inoculum (e.g., Candida albicans) in a microplate. | Same as for this compound. |
| Endpoint | The lowest concentration of the compound at which no visible fungal growth is observed. | The lowest concentration of the compound at which no visible fungal growth is observed. |
| Quantitative Data | MIC value to be determined. | MIC against Candida albicans is typically in the range of 0.125-1 µg/mL. |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
Objective: To determine the IC50 value of this compound for the inhibition of human topoisomerase I.
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Camptothecin (positive control)
-
Sterile water
-
Agarose
-
6X DNA loading dye
-
Ethidium bromide or other DNA stain
-
TAE buffer
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare a reaction mixture containing assay buffer, and supercoiled plasmid DNA.
-
Add varying concentrations of this compound (or Camptothecin/vehicle control) to the reaction mixture.
-
Initiate the reaction by adding human topoisomerase I.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 6X DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the different DNA topoisomers are separated.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To determine the IC50 value of this compound for the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Dexamethasone (positive control)
-
Griess Reagent (Reagent A: 1% sulfanilamide in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or Dexamethasone/vehicle control) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition for each concentration of this compound.
-
Calculate the IC50 value.
Antifungal Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a selected fungal strain (e.g., Candida albicans).
Materials:
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
This compound (dissolved in DMSO)
-
Amphotericin B (positive control)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium.
-
Perform serial two-fold dilutions of this compound (and Amphotericin B) in RPMI-1640 medium in a 96-well microplate.
-
Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the microplate at 35°C for 24-48 hours.
-
Visually inspect the wells for turbidity or use a microplate reader to measure absorbance at a specific wavelength to determine fungal growth.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth compared to the growth control.
Visualizing the Pathways
To understand the context of these bioassays, it is crucial to visualize the underlying biological pathways and experimental workflows.
Caption: Workflow for the Topoisomerase I DNA Relaxation Assay.
A Comparative Guide to HPLC Method Validation for the Quantification of Cauloside A
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Cauloside A with other alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Introduction to this compound and its Quantification
This compound is a triterpenoid saponin found in various medicinal plants, notably from the Caulophyllum genus (Blue Cohosh). It is recognized for its potential pharmacological activities, making its accurate quantification crucial for quality control, standardization of herbal products, and pharmacokinetic studies. Due to the lack of a strong chromophore in its structure, the detection of this compound can be challenging with conventional UV detectors. This guide focuses on a validated HPLC method coupled with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) and compares it with other analytical approaches.
High-Performance Liquid Chromatography (HPLC) Method for this compound
A robust HPLC method is essential for the selective and sensitive quantification of this compound in complex matrices such as plant extracts and biological samples.
Experimental Protocol: HPLC-ELSD/MS Method
This protocol is a synthesis of established methods for the analysis of saponins from Caulophyllum thalictroides and pharmacokinetic studies of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a choice of an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of aqueous ammonium acetate (e.g., 10 mM) and acetonitrile is effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at 30°C.
-
Injection Volume: 10-20 µL.
-
-
Detection:
-
ELSD: Drift tube temperature set to 40-50°C and nebulizing gas pressure at 3.5 Bar. ELSD is a universal detector suitable for compounds without UV absorption.
-
MS/MS (for higher sensitivity and specificity): ESI in negative ion mode is often employed. For this compound, the multiple reaction monitoring (MRM) transition could be m/z 811.1 → 603.4.
-
-
Standard Preparation: A stock solution of purified this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Plant material is typically extracted with a suitable solvent like methanol or ethanol-water mixtures. The extract is then filtered before injection. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
Method Validation Parameters (Based on ICH Guidelines)
The following table summarizes the typical validation parameters for an HPLC method for this compound, based on literature for similar saponins and general ICH guidelines.
| Parameter | Acceptance Criteria | Typical Performance for Saponin Analysis |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of other components. | High resolution of the this compound peak from other saponins and matrix components. Confirmed by peak purity analysis or MS detection. |
| Linearity (R²) | R² ≥ 0.99 | Typically > 0.995 over the concentration range. |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | A typical range for an HPLC-MS/MS method is 0.25-500 ng/mL. |
| Accuracy (% Recovery) | 80-120% | Generally within 95-105%. |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2% | Typically < 5% for saponin analysis. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | For HPLC-ELSD, in the range of 1-5 µg/mL for saponins. For HPLC-MS/MS, can be as low as sub-ng/mL. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | For HPLC-ELSD, around 10 µg/mL for saponins. For HPLC-MS/MS, a typical LOQ is 0.25 ng/mL. |
| Robustness | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, and column temperature. |
Comparison with Alternative Analytical Methods
While HPLC is a powerful technique, other methods can be employed for the quantification of saponins, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-ELSD/MS | Chromatographic separation followed by detection based on light scattering or mass-to-charge ratio. | High specificity, and sensitivity (especially with MS), can quantify individual saponins. | High initial instrument cost, requires skilled operators. | Research, drug development, quality control of final products. |
| High-Performance Thin-Layer Chromatography (HPTLC) | Planar chromatographic separation followed by densitometric quantification. | High sample throughput, low solvent consumption, cost-effective. | Lower resolution and sensitivity compared to HPLC, less suitable for complex mixtures. | Rapid screening of raw materials, preliminary quantification. |
| Vanillin-Sulfuric Acid Colorimetric Assay | Formation of a colored product upon reaction of saponins with vanillin and sulfuric acid, measured spectrophotometrically. | Simple, rapid, inexpensive, suitable for total saponin content. | Lacks specificity (measures total saponins), susceptible to interference from other compounds. | Routine quality control for total saponin content. |
| Gravimetric Method | Extraction of saponins with a solvent, followed by evaporation of the solvent and weighing the residue. | Very simple and inexpensive. | Non-specific, overestimates saponin content due to co-extraction of other compounds. | Crude estimation of total saponin content. |
Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided in DOT language.
Caption: Workflow for HPLC method validation according to ICH guidelines.
Caption: Logic for selecting an analytical method for this compound quantification.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. For research, drug development, and stringent quality control where specificity and sensitivity are paramount, a validated HPLC method, particularly with MS detection, is the gold standard. For high-throughput screening or routine quality control focused on total saponin content, HPTLC or colorimetric assays may be more practical and cost-effective alternatives. This guide provides the foundational information to make an informed decision based on experimental data and established protocols.
Unveiling the Anti-Inflammatory Potential of Cauloside A: A Comparative Analysis
For Immediate Release
Researchers in the fields of pharmacology and drug development are continually exploring novel compounds with potent anti-inflammatory properties. Cauloside A, a triterpenoid saponin isolated from Caulophyllum thalictroides (Blue Cohosh), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.
Confirmation of Anti-Inflammatory Efficacy in a Secondary Macrophage-Based Assay
Initial screenings have indicated the anti-inflammatory potential of this compound. To corroborate these findings, a secondary assay utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells serves as a robust model. This assay confirms the ability of this compound to mitigate the inflammatory response by quantifying its inhibitory effects on key pro-inflammatory mediators.
Table 1: Quantitative Analysis of this compound's Anti-Inflammatory Effects
| Inflammatory Mediator | Treatment | Concentration (µg/mL) | Inhibition (%) |
| Nitric Oxide (NO) | This compound | 1 | ~20% |
| 10 | ~55% | ||
| 50 | ~85% | ||
| iNOS Expression | This compound | 1 | Noticeable Reduction |
| 10 | Significant Reduction | ||
| 50 | Strong Reduction | ||
| TNF-α Expression | This compound | 1 | Moderate Reduction |
| 10 | Substantial Reduction | ||
| 50 | Very Strong Reduction | ||
| IL-6 Expression | This compound | 1 | Moderate Reduction |
| 10 | Substantial Reduction | ||
| 50 | Very Strong Reduction | ||
| Dexamethasone | Dexamethasone | 1 µM | Significant reduction in NO, TNF-α, IL-6 |
Note: The data for this compound is extrapolated from graphical representations in Lee et al. (2012) and represents approximate percentage inhibition. Data for the well-established anti-inflammatory drug, dexamethasone, is provided as a benchmark for comparison.
The data clearly demonstrates that this compound dose-dependently inhibits the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[1][2][3] This substantiates its significant anti-inflammatory properties.
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the replication and validation of these findings.
Experimental Workflow for Secondary Assay
Caption: Workflow for confirming the anti-inflammatory effects of this compound.
Detailed Methodologies:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding and Treatment: Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well. After 24 hours, the cells are pre-treated with varying concentrations of this compound (1, 10, and 50 µg/mL) for 1 hour before stimulation with lipopolysaccharide (LPS) from Escherichia coli (100 ng/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatants is measured using the Griess reagent. This colorimetric assay quantifies nitrite, a stable metabolite of NO.
-
Western Blot Analysis: To determine the expression levels of iNOS, TNF-α, and IL-6, total cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, TNF-α, and IL-6. A secondary antibody conjugated to horseradish peroxidase is then used for detection via chemiluminescence.
Unraveling the Mechanism of Action: Signaling Pathway Insights
The anti-inflammatory effects of many natural compounds, including saponins, are often mediated through the modulation of key intracellular signaling pathways. While direct experimental evidence for this compound is still emerging, the inhibition of iNOS, TNF-α, and IL-6 strongly suggests its involvement in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central regulators of the inflammatory response.
Caption: Postulated signaling pathways inhibited by this compound.
LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), which in turn triggers the downstream activation of both the NF-κB and MAPK pathways. This leads to the translocation of transcription factors like NF-κB and AP-1 into the nucleus, where they induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6. The inhibitory action of this compound on the expression of these genes suggests that it likely interferes with the activation of the NF-κB and/or MAPK pathways.
Concluding Remarks
The data presented in this guide confirm the potent anti-inflammatory effects of this compound in a secondary, well-established in vitro model. Its ability to significantly reduce the production of key inflammatory mediators at the protein expression level highlights its potential as a therapeutic agent for inflammatory diseases. Further research is warranted to elucidate the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways and to evaluate its efficacy and safety in in vivo models of inflammation. This comprehensive analysis provides a solid foundation for future investigations into the promising pharmacological profile of this compound.
References
- 1. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Cauloside A and Dexamethasone in Modulating Inflammatory Responses
A comprehensive analysis of the anti-inflammatory properties of the natural triterpenoid saponin, Cauloside A, in comparison to the well-established steroidal anti-inflammatory drug, Dexamethasone. This guide provides a detailed overview of their mechanisms of action, comparative efficacy based on available experimental data, and the methodologies employed in these studies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a triterpenoid saponin isolated from plants of the Caulophyllum genus, has emerged as a compound of interest due to its potential anti-inflammatory properties. This guide presents a comparative analysis of this compound's efficacy against Dexamethasone, a potent synthetic glucocorticoid widely used as a standard anti-inflammatory drug.
Mechanism of Action
This compound: The anti-inflammatory activity of this compound is primarily attributed to its ability to suppress the production of key pro-inflammatory mediators. Experimental evidence suggests that this compound inhibits the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in activated immune cells like microglia. The underlying molecular mechanism likely involves the modulation of inflammatory signaling pathways.
Dexamethasone: Dexamethasone exerts its potent anti-inflammatory effects through its interaction with the glucocorticoid receptor. Upon binding, the activated receptor translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Dexamethasone is known to inhibit the activity of transcription factors such as NF-κB and AP-1, which are central to the inflammatory response.
Data Presentation: Comparative Efficacy
While direct comparative studies with quantitative IC50 values for this compound are limited in the currently available literature, a qualitative and semi-quantitative assessment of its efficacy can be made and contrasted with the well-documented effects of Dexamethasone.
| Compound | Target | Cell Type | Stimulant | Observed Effect | Quantitative Data (IC50) |
| This compound | TNF-α, IL-6 | Microglia | Lipopolysaccharide (LPS) | Dose-dependent suppression of cytokine expression. | Not explicitly reported in reviewed studies. |
| Dexamethasone | Nitric Oxide (NO) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent inhibition of NO production. | ~34.60 µg/mL[1] |
| Dexamethasone | TNF-α, IL-6 | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Significant inhibition of cytokine secretion.[2] | Varies depending on cell type and stimulus. |
| Dexamethasone | IL-6 | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibition of IL-6 production from 10% to 90% in a concentration range of 10⁻⁹ M to 10⁻⁶ M.[3] | Not explicitly provided as a single value. |
Note: The provided IC50 value for Dexamethasone is from a specific study and may vary based on experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory efficacy of compounds like this compound and Dexamethasone.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or primary microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate culture plates and allowed to adhere overnight. For experiments, cells are pre-treated with various concentrations of this compound or Dexamethasone for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment and stimulation, collect the culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for a colorimetric reaction to occur.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Procedure (for TNF-α and IL-6):
-
Coat a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight.
-
Wash the plate to remove unbound antibody and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Add cell culture supernatants and standards to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine.
-
After incubation and washing, add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase).
-
Wash the plate and add a substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
-
Mandatory Visualization
Signaling Pathway of LPS-Induced Inflammation
Caption: Simplified signaling pathway of LPS-induced pro-inflammatory gene expression.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: General workflow for assessing the anti-inflammatory activity of test compounds in vitro.
References
Inter-laboratory Validation of an Analytical Method for Cauloside A: A Comparative Guide
This guide presents a framework for the inter-laboratory validation of a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of Cauloside A. While specific inter-laboratory validation data for this compound is not publicly available, this document provides a comprehensive, albeit hypothetical, comparison based on established validation protocols for similar natural products. The aim is to offer a robust template for researchers, scientists, and drug development professionals embarking on the validation of analytical methods for saponins like this compound.
Introduction to this compound and the Need for Validated Analytical Methods
This compound is a triterpenoid saponin found in various plant species, including those of the Caulophyllum genus.[1] It is recognized for its potential pharmacological activities, making it a compound of interest in drug discovery and development. Accurate and precise quantification of this compound in plant materials, extracts, and finished products is crucial for quality control, standardization, and ensuring therapeutic efficacy and safety.
An inter-laboratory validation study is the gold standard for establishing the robustness and reproducibility of an analytical method. By involving multiple laboratories, it is possible to assess the influence of different analysts, equipment, and laboratory environments on the method's performance.
Proposed Analytical Method: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
A reversed-phase HPLC-UV method is proposed for the quantification of this compound. This technique is widely used for the analysis of non-volatile and thermally labile compounds like saponins, offering good resolution and sensitivity.
Hypothetical Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B;20-25 min, 70-100% B;25-30 min, 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Inter-laboratory Validation Protocol
A hypothetical inter-laboratory study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory received a detailed analytical method protocol, a reference standard of this compound, and three blind samples of a plant extract containing this compound at different concentrations (Low, Medium, and High).
Experimental Workflow
The overall workflow for the inter-laboratory validation is depicted in the following diagram:
Validation Parameters
The following parameters were assessed by each laboratory:
-
Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample matrix.
-
Linearity and Range: The relationship between the concentration of this compound and the detector response over a specified range.
-
Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same and different conditions.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Comparative Performance Data
The following tables summarize the hypothetical data obtained from the three participating laboratories.
Linearity
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Lab A | 5 - 200 | 0.9995 |
| Lab B | 5 - 200 | 0.9992 |
| Lab C | 5 - 200 | 0.9998 |
Precision
| Laboratory | Concentration Level | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Lab A | Low | 1.8 | 2.5 |
| Medium | 1.5 | 2.1 | |
| High | 1.2 | 1.9 | |
| Lab B | Low | 2.1 | 2.8 |
| Medium | 1.7 | 2.4 | |
| High | 1.4 | 2.0 | |
| Lab C | Low | 1.9 | 2.6 |
| Medium | 1.6 | 2.2 | |
| High | 1.3 | 1.8 |
Accuracy (Recovery)
| Laboratory | Concentration Level | Mean Recovery (%) |
| Lab A | Low | 98.5 |
| Medium | 99.2 | |
| High | 101.1 | |
| Lab B | Low | 97.9 |
| Medium | 98.8 | |
| High | 100.5 | |
| Lab C | Low | 99.0 |
| Medium | 99.5 | |
| High | 101.5 |
LOD and LOQ
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Lab A | 0.5 | 1.5 |
| Lab B | 0.6 | 1.8 |
| Lab C | 0.4 | 1.2 |
Overall Method Performance and Comparison
The hypothetical results from this inter-laboratory study demonstrate that the proposed HPLC-UV method is suitable for the intended purpose of quantifying this compound. The strong correlation coefficients indicate excellent linearity across the tested range in all laboratories.
The precision data, with Relative Standard Deviations (RSDs) for repeatability and intermediate precision well below the commonly accepted limit of 5% for such assays, suggests that the method is highly precise within and between laboratories. The accuracy of the method is confirmed by the high recovery rates, which are all within the typical acceptance criteria of 95-105%.
While there are minor variations in the LOD and LOQ values between the laboratories, which can be attributed to differences in instrumentation and baseline noise, all laboratories were able to achieve a limit of quantitation that is sufficiently low for routine quality control purposes.
Conclusion
This guide outlines a comprehensive approach to the inter-laboratory validation of an analytical method for this compound. The presented hypothetical data for an HPLC-UV method provides a benchmark for what would be considered a robust, reliable, and reproducible method. For researchers and professionals in the field, this document serves as a practical template for designing and executing their own validation studies, ensuring the quality and consistency of their analytical data for this compound and other similar natural products. The successful completion of such a study would provide a high degree of assurance in the analytical results, a critical aspect in both research and commercial settings.
References
Unveiling the Bioactivity of Cauloside A: A Comparative Guide to its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Cauloside A, a triterpenoid saponin predominantly isolated from plants of the Caulophyllum genus, has garnered significant interest for its diverse biological activities, including anti-inflammatory and cytotoxic effects. Understanding the relationship between its chemical structure and biological function is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogues, supported by experimental data and detailed methodologies. Due to the limited availability of comprehensive studies on a wide range of this compound analogues, this guide incorporates data from closely related hederagenin glycosides to infer and discuss the SAR.
Comparative Biological Activity of this compound and Analogues
The biological efficacy of this compound and its analogues is intricately linked to their molecular architecture. Variations in the sugar moieties attached to the hederagenin aglycone, as well as modifications to the aglycone itself, can significantly influence their cytotoxic and anti-inflammatory properties.
Cytotoxicity
The cytotoxic activity of hederagenin glycosides, including this compound, is a key area of investigation for potential anticancer applications. The type and linkage of the sugar residues at the C-3 position of the hederagenin core play a crucial role in determining the potency of these compounds.
| Compound/Analogue | Aglycone | Sugar Moiety at C-3 | Cell Line | IC50 (µM) | Reference |
| α-Hederin | Hederagenin | α-L-Rhamnopyranosyl-(1→2)-α-L-arabinopyranose | KB | 1.5 | [1][2] |
| Hederasaponin C | Hederagenin | α-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-α-L-arabinopyranose | KB | 3.0 | [1][2] |
| Hederagenin 3-O-β-D-glucopyranoside | Hederagenin | β-D-Glucopyranose | KB | >10 | [1][2] |
| Hederagenin | Hederagenin | None | A549 | 26.23 | [3] |
| Hederagenin | Hederagenin | None | BT20 | 11.8 | [3] |
| Hederagenin | Hederagenin | HeLa | 17.42 µg/mL | [3] |
Note: this compound is hederagenin 3-O-α-L-arabinopyranoside. The table showcases that the presence and nature of the sugar chains significantly impact cytotoxicity. For instance, α-hederin, with a disaccharide chain, exhibits potent cytotoxicity against KB cells, while the monosaccharide analogue shows reduced activity.[1][2] The aglycone, hederagenin itself, also demonstrates cytotoxic effects against various cancer cell lines.[3]
Anti-inflammatory Activity
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., KB, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or its analogues for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Structure-Activity Relationships and Signaling Pathways
To visually represent the key concepts discussed, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Navigating the Disposal of Cauloside A: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any work with Cauloside A, it is crucial to wear the appropriate Personal Protective Equipment (PPE). In the event of a spill, prompt and proper cleanup is necessary to prevent exposure and environmental contamination.
| Parameter | Guideline | Source |
| Eye Protection | Splash goggles should be worn. | [1][2] |
| Hand Protection | Chemical-resistant gloves are required. | [2] |
| Body Protection | A lab coat is mandatory. For large spills, a full suit may be necessary. | [1][2] |
| Respiratory Protection | In case of insufficient ventilation or when handling the powder form, suitable respiratory equipment should be used. | [1][2] |
| Spill Management | For small spills, use appropriate tools to place the solid material into a convenient waste disposal container. The contaminated surface should then be cleaned by spreading water and disposed of according to local and regional authority requirements. For large spills, a shovel should be used to place the material into a waste disposal container, followed by cleaning the contaminated surface with water. | [1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should it be disposed of down the sanitary sewer.[3][4]
-
Collection : All waste containing this compound, including contaminated labware and spill cleanup materials, should be collected in a suitable, closed container.[4]
-
Labeling : The container must be clearly labeled as hazardous waste, indicating the contents as "this compound" and any other relevant hazard information.
-
Storage : The sealed container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[1][4][5]
-
Disposal : The waste must be disposed of through an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4] This typically involves contacting your institution's environmental health and safety department to arrange for pickup by a licensed hazardous waste contractor.
Experimental Workflow for Disposal
To ensure a clear and logical process for the disposal of this compound, the following workflow should be followed.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby minimizing risks to themselves and the environment. It is imperative to always consult your institution's specific safety guidelines and the most current Safety Data Sheets (SDS) for any chemical you are working with.
References
Essential Safety and Operational Guidance for Handling Cauloside A
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Cauloside A, ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) with detailed GHS classifications for this compound, a conservative approach to personal protection is warranted.[2] The following PPE is recommended based on general best practices for handling powdered chemical compounds of unknown toxicity.
| PPE Category | Recommendation | Relevant Standards (Examples) |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield that protects the entire face from splashes and is snug at the forehead should be used.[3][4] | EN 166[4] |
| Hand Protection | Chemical-resistant gloves, such as neoprene or nitrile rubber, are recommended.[5] It is crucial to inspect gloves for any holes or tears before use and to remove them before leaving the work area to prevent the spread of contamination.[6] | EN 374 |
| Body Protection | A lab coat or chemical-resistant coveralls should be worn.[7] For tasks with a higher risk of contamination, such as weighing or preparing solutions, a long-sleeved apron may be necessary.[4] | EN ISO 27065[4] |
| Respiratory Protection | When handling the powder outside of a certified chemical fume hood, a particle-filtering half mask or a half mask with appropriate filters is required to prevent inhalation of dust and aerosols.[3][4] | NIOSH or EN 149 approved |
| Foot Protection | Closed-toe shoes are mandatory in a laboratory setting. When handling larger quantities or in situations with a risk of spills, chemical-resistant boots are advised.[5] | ASTM F2413-18 |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Protocol |
| Ventilation | Always handle this compound in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control, especially when handling the powdered form to avoid the formation of dust and aerosols.[2] |
| Hygiene | Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8][9] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Recommended storage for stock solutions is at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] |
| Spill Management | In the event of a spill, avoid generating dust.[8] Carefully collect the dry material and place it in a sealed container for disposal. Clean the affected area thoroughly. |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for operational efficiency and safety.
Experimental Workflow:
-
Preparation : Before handling this compound, ensure all necessary PPE is readily available and in good condition. Prepare the workspace within a chemical fume hood by lining the area with absorbent paper.
-
Weighing : Carefully weigh the required amount of this compound powder in the fume hood. Use anti-static tools to prevent dispersal of the powder.
-
Solubilization : If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Experimentation : Conduct all experimental procedures involving this compound within the fume hood.
-
Decontamination : After use, decontaminate all surfaces and equipment that came into contact with this compound.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, absorbent paper, and empty containers, in accordance with local and institutional regulations for chemical waste. Do not let the product enter drains.[8]
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. bvl.bund.de [bvl.bund.de]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Laboratory Safety Rules - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
